molecular formula C16H17NO2 B5113847 N-[1-(4-methoxyphenyl)ethyl]benzamide

N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5113847
M. Wt: 255.31 g/mol
InChI Key: CPICQDAXAGSODF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]benzamide is a synthetic aromatic amide compound offered for research and development purposes. Compounds within this benzamide class are of significant interest in medicinal and organic chemistry, particularly as building blocks for the synthesis of more complex molecules and for studying molecular interactions . The structure features a benzamide moiety linked to a 4-methoxyphenyl group through an ethyl chain, a structural motif common in compounds investigated for their potential biological activities. Research on closely related benzamide analogs, such as N-(4-methoxyphenyl)benzamide, has provided insights into the crystal packing and supramolecular features of these molecules. Studies have shown that these structures can form specific conformational arrangements in the solid state, stabilized by intermolecular hydrogen bonding, such as N—H⋯O interactions, and dispersion forces . This makes them valuable subjects for research in crystallography and materials science. Furthermore, the structural similarity of this compound to other pharmacologically active aryl amides suggests its potential utility as a key intermediate or precursor in pharmaceutical development projects . As a building block, it can be used to explore structure-activity relationships or to develop novel compounds with specific target affinities. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(13-8-10-15(19-2)11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPICQDAXAGSODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[1-(4-methoxyphenyl)ethyl]benzamide chemical structure and properties

[1][2][3]

Executive Summary

N-[1-(4-methoxyphenyl)ethyl]benzamide (CAS: 4326-29-8) is a secondary amide structurally characterized by a benzoyl group attached to a chiral 1-(4-methoxyphenyl)ethyl amine moiety.[1] It serves as a critical structural probe in medicinal chemistry, particularly in the study of chiral resolution agents and as a scaffold for Ephrin type-B receptor 4 (EphB4) inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the Schotten-Baumann reaction, and a detailed interpretation of its spectroscopic signature. It distinguishes the branched chiral structure from its linear isomer (dihydroalatamide) to ensure experimental precision.

Chemical Identity & Stereochemistry

The molecule features a chiral center at the benzylic position (C1), typically synthesized as a racemic mixture but resolvable into (R) and (S) enantiomers. The presence of the para-methoxy group enhances electron density on the aromatic ring, influencing both metabolic stability and binding affinity in biological targets.

PropertyDetail
IUPAC Name N-[1-(4-methoxyphenyl)ethyl]benzamide
CAS Number 4326-29-8 (Racemic)
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
SMILES COc1ccc(cc1)C(C)NC(=O)c1ccccc1
InChI Key CPICQDAXAGSODF-UHFFFAOYSA-N
Stereochemistry Contains 1 Chiral Center (C1).[2][1][3] Available as (R), (S), or Racemate.

Physicochemical Properties

The following data aggregates experimental values from homologous benzamide series and computational predictions for the specific target.

PropertyValue / RangeContext
Physical State White Crystalline SolidRecrystallized from EtOH/Hexane
Melting Point 114 – 120 °CConsistent with analogs (Unsubstituted: 119°C; Linear: 117°C) [1, 4]
Solubility Soluble: DCM, DMSO, MethanolInsoluble: WaterLipophilic amide character
LogP (Predicted) 3.00 ± 0.2Moderate lipophilicity, suitable for CNS penetration models
pKa (Predicted) ~14 (Amide NH)Neutral under physiological pH
H-Bond Donors 1Amide NH
H-Bond Acceptors 2Carbonyl O, Methoxy O

Synthesis & Manufacturing Protocol

The most robust synthesis method involves the Schotten-Baumann reaction , coupling benzoyl chloride with 1-(4-methoxyphenyl)ethylamine in the presence of a base to scavenge the HCl byproduct. This method is preferred over coupling reagents (EDC/NHS) for its high yield and simplicity in scale-up.

Reaction Scheme

SynthesisAmine1-(4-methoxyphenyl)ethylamine(Nucleophile)IntermediateTetrahedral IntermediateAmine->IntermediateNucleophilic AttackChlorideBenzoyl Chloride(Electrophile)Chloride->IntermediateBaseTriethylamine (Et3N)(Base Scavenger)SaltEt3N·HCl(Byproduct)Base->SaltProton CaptureProductN-[1-(4-methoxyphenyl)ethyl]benzamide(Target)Intermediate->ProductElimination of Cl-Intermediate->Salt

Figure 1: Mechanistic pathway for the benzoylation of 1-(4-methoxyphenyl)ethylamine.

Experimental Procedure

Reagents:

  • 1-(4-Methoxyphenyl)ethylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-(4-methoxyphenyl)ethylamine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add Benzoyl chloride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Quench with 1M HCl (10 mL) to neutralize excess amine/base. Extract the organic layer and wash sequentially with saturated NaHCO₃ (to remove benzoic acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.

Spectroscopic Characterization

Identification of this compound relies on the distinct coupling of the ethyl group and the para-substituted aromatic system.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.58 Doublet (J=6.9 Hz)3H–CH(CH ₃)–Methyl group of the ethyl chain.
3.79 Singlet3HAr–OCHMethoxy group (characteristic strong singlet).
5.32 Quintet (m)1H–CH (CH₃)–Benzylic methine proton; deshielded by Nitrogen.
6.45 Broad Doublet1H–NHAmide proton; exchangeable with D₂O.
6.88 Doublet (J=8.7 Hz)2HAr–H (3,5)Ortho to methoxy group (shielded).
7.32 Doublet (J=8.7 Hz)2HAr–H (2,6)Meta to methoxy group.
7.40 – 7.50 Multiplet3HBenzoyl (3,4,5)Meta/Para protons of benzoyl ring.
7.75 Doublet (J=7.5 Hz)2HBenzoyl (2,6)Ortho protons of benzoyl ring.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: Calculated: 256.13; Observed: 256.1.

  • Fragmentation: Loss of the benzoyl group (m/z 105) and the 4-methoxy-alpha-methylbenzyl cation (m/z 135) are dominant fragmentation pathways.

Biological Applications & Research Context

Ephrin Receptor Inhibition

Data from high-throughput screening identifies N-[1-(4-methoxyphenyl)ethyl]benzamide as a ligand for the Ephrin type-B receptor 4 (EphB4) .

  • Activity: IC₅₀ ≈ 79 µM [2].[2]

  • Mechanism: It acts as a weak competitive inhibitor, likely binding to the ATP-binding pocket of the kinase domain. While not potent enough for clinical use as-is, it serves as a fragment lead for developing selective tyrosine kinase inhibitors.

Chiral Resolution & Crystallography

The precursor amine, 1-(4-methoxyphenyl)ethylamine, is a standard chiral resolving agent . The benzamide derivative is often synthesized to determine enantiomeric purity (via chiral HPLC) or to generate crystalline derivatives suitable for X-ray diffraction studies to assign absolute configuration [3].

Isomer Differentiation

Researchers must distinguish this compound from its linear isomer, N-(4-methoxyphenethyl)benzamide (Dihydroalatamide).

  • Branched (Target): Chiral, lower melting point, benzylic methine signal in NMR (~5.3 ppm).

  • Linear (Isomer): Achiral, higher melting point, methylene triplet in NMR (~2.9 ppm).

References

  • Beilstein Journals. "A metal-free approach for the synthesis of amides...". Beilstein J. Org. Chem. 2018.[4]

  • BindingDB. "Target: Ephrin type-B receptor 4 (Human)".[2] BindingDB Entry BDBM41483.[2]

  • Google Patents. "Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers". WO2015159170A2.

  • PubChem. "N-(1-Phenylethyl)benzamide Properties". National Library of Medicine.

Pharmacological Profiling and Biological Activity of N-[1-(4-methoxyphenyl)ethyl]benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-methoxyphenyl)ethyl]benzamide and its structurally related derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. Characterized by a rigid benzamide core coupled with a flexible, electron-rich 1-(4-methoxyphenyl)ethyl moiety, these compounds exhibit potent biological activities across multiple therapeutic domains. This technical guide provides an in-depth analysis of their pharmacological profiles, focusing on their roles as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), acetylcholinesterase (AChE), and carbonic anhydrases (hCA). Designed for researchers and drug development professionals, this whitepaper synthesizes mechanistic insights, quantitative structure-activity relationship (QSAR) data, and rigorously self-validating experimental protocols.

Chemical Rationale & Pharmacophore Analysis

The biological efficacy of N-[1-(4-methoxyphenyl)ethyl]benzamide derivatives is not coincidental; it is [1].

  • The Benzamide Core: The amide linkage provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are essential for anchoring the molecule within the active sites of target enzymes. The aromatic ring allows for

    
     stacking interactions with hydrophobic residues (e.g., tryptophan or phenylalanine in the AChE catalytic gorge)[2].
    
  • The 1-(4-methoxyphenyl)ethyl Moiety: The chiral center at the ethyl linker introduces stereospecificity, allowing researchers to isolate enantiomers that perfectly align with asymmetric binding pockets. The para-methoxy substitution acts as a strong electron-donating group via resonance, increasing the electron density of the phenyl ring and enhancing cation-

    
     interactions. Furthermore, the methoxy oxygen can participate in secondary hydrogen bonding, while the methyl group increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.
    

Biological Target Profiling & Mechanisms of Action

Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Purinergic signaling plays a critical role in inflammation, thrombosis, and tumor microenvironments. h-NTPDases regulate this by hydrolyzing extracellular ATP and ADP into AMP. Benzamide derivatives, particularly those bearing sulfamoyl or morpholine substitutions, have been identified as (specifically h-NTPDase1, -2, -3, and -8)[3]. By inhibiting these enzymes, the derivatives prevent the depletion of pro-inflammatory ATP and the generation of immunosuppressive adenosine, offering a novel immunotherapeutic mechanism.

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA)

In the context of neurodegenerative diseases such as Alzheimer's, maintaining synaptic acetylcholine levels is paramount. Substituted benzamides have demonstrated [4]. The mechanism involves competitive inhibition where the 4-methoxyphenyl group interacts with the peripheral anionic site (PAS) of AChE, while the benzamide core penetrates the catalytic triad. Concurrently, these derivatives exhibit potent inhibition of hCA I and II, making them dual-action candidates for mitigating neuroinflammation and cognitive decline[4].

G Ligand Benzamide Derivative Target1 Acetylcholinesterase (AChE) Ligand->Target1 Competitive Inhibition Target2 h-NTPDase Isoforms Ligand->Target2 Allosteric/Competitive Effect1 Accumulation of Acetylcholine (Synaptic Cleft) Target1->Effect1 Effect2 Modulation of Purinergic Signaling (ATP/ADP) Target2->Effect2 Outcome1 Cognitive Enhancement (Alzheimer's Models) Effect1->Outcome1 Outcome2 Anti-inflammatory & Antithrombotic Effects Effect2->Outcome2

Caption: Dual-target pharmacological mechanism of substituted benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the inhibitory concentrations (


 or 

) of optimized benzamide derivatives against primary biological targets, illustrating the impact of specific functional group modifications.
Compound Class / ModificationTarget EnzymeInhibitory PotencyCausality of Binding Affinity
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide h-NTPDase2ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Morpholine oxygen acts as an H-bond acceptor; methoxy group enhances hydrophobic pocket fit[5].
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase1

Halogen bonding (Br, Cl) significantly increases binding duration in the allosteric site.
N-(1-(4-methoxyphenyl)-3-oxo-prop-1-en-1-yl)benzamide (Derivative 3f) AChE

The extended prop-1-en-1-yl linker allows dual binding to both the catalytic and peripheral anionic sites[6].
N-(1-(4-methoxyphenyl)-3-oxo-prop-1-en-1-yl)benzamide (Derivative 3g) hCA I

Primary sulfonamide moiety coordinates directly with the active site zinc ion (

) of hCA[6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent the propagation of experimental error.

Protocol 1: Synthesis of N-[1-(4-methoxyphenyl)ethyl]benzamide Derivatives

Objective: To synthesize the target compound via the acylation of 1-(4-methoxyphenyl)ethylamine. Causality of Reagents: Triethylamine (


) is utilized as an acid scavenger. During benzoylation, HCl is generated as a byproduct. Without 

, the HCl would protonate the unreacted 1-(4-methoxyphenyl)ethylamine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent competitive solvolysis of the acyl chloride.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 1-(4-methoxyphenyl)ethylamine in anhydrous DCM under an inert argon atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Base Addition: Add 1.5 equivalents of

    
     to the solution and cool the reaction flask to 0°C using an ice bath. Validation Check: The cooling prevents exothermic degradation and limits the formation of di-acylated side products.
    
  • Acylation: Dropwise add 1.1 equivalents of the substituted benzoyl chloride over 15 minutes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active product spot confirm reaction completion[7].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum.
  • Purification & Confirmation: Purify via flash column chromatography. Confirm the structure using

    
     NMR (look for the characteristic doublet of the ethyl methyl group around 
    
    
    
    1.5 ppm and the singlet of the methoxy group at
    
    
    3.8 ppm) and High-Resolution Mass Spectrometry (HRMS)[7].

G Start 4-Methoxyacetophenone + Amine Precursor RedAmination Reductive Amination (NaBH3CN, MeOH) Start->RedAmination Intermediate 1-(4-methoxyphenyl)ethylamine RedAmination->Intermediate Acylation Benzoylation (Ar-COCl, Et3N, DCM) Intermediate->Acylation Product N-[1-(4-methoxyphenyl)ethyl] benzamide Derivatives Acylation->Product Screening High-Throughput Biological Screening Product->Screening

Caption: Workflow for the synthesis and screening of benzamide derivatives.

Protocol 2: In Vitro h-NTPDase Inhibition Assay (Malachite Green Method)

Objective: To quantify the inhibitory potency (


) of the synthesized benzamides against h-NTPDases by measuring the release of inorganic phosphate (

) from ATP. Causality of Assay Design: The Malachite Green assay relies on the formation of a phosphomolybdate complex, which shifts absorbance to 630 nm. Because ATP can spontaneously hydrolyze in aqueous solutions, a self-validating background control (ATP + buffer, no enzyme) is mandatory to prevent false-positive inhibition readings.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, 5 mM

    
     or 
    
    
    
    , pH 7.4). The divalent cations are strictly required as h-NTPDases are metalloenzymes that utilize
    
    
    or
    
    
    as cofactors for ATP binding.
  • Inhibitor Incubation: Pre-incubate the recombinant h-NTPDase enzyme with varying concentrations of the benzamide derivative (0.1

    
     to 100 
    
    
    
    ) in 10% DMSO for 10 minutes at 37°C. Validation Check: Include a vehicle control (10% DMSO) to ensure the solvent does not denature the enzyme.
  • Substrate Addition: Initiate the reaction by adding 1 mM ATP. Incubate for exactly 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the Malachite Green reagent (containing ammonium molybdate and sulfuric acid). The highly acidic environment immediately denatures the enzyme, halting hydrolysis.

  • Quantification: Incubate for 5 minutes at room temperature for color development. Read the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Subtract the background

    
     (from the no-enzyme control). Calculate the 
    
    
    
    using non-linear regression analysis[8].

Conclusion & Future Perspectives

The N-[1-(4-methoxyphenyl)ethyl]benzamide scaffold is a highly tunable pharmacophore with proven efficacy against critical enzymes involved in neurodegeneration, inflammation, and oncology. By leveraging stereospecific substitutions and rigorous QSAR profiling, researchers can optimize these derivatives for enhanced target selectivity and pharmacokinetic stability. Future drug development efforts should focus on in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling to translate these potent in vitro findings into viable clinical candidates.

References

  • Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. URL:[Link]

  • Tuğrak, M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Turkish Journal of Chemistry (via PubMed Central). URL:[Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the benzamide pharmacophore serves as a privileged scaffold, frequently utilized to impart target specificity, structural rigidity, and critical hydrogen-bonding interactions. N-[1-(4-methoxyphenyl)ethyl]benzamide (CAS: 4326-29-8) is a highly versatile chiral building block and model compound. Featuring an electron-rich 4-methoxyphenyl moiety coupled with a stable secondary amide linkage, this compound is frequently synthesized during the development of central nervous system (CNS) agents and enzyme inhibitors.

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, mechanistic causality of its synthesis, and self-validating experimental protocols required for the reliable generation of this compound.

Physicochemical and Structural Profiling

Understanding the fundamental physicochemical parameters of N-[1-(4-methoxyphenyl)ethyl]benzamide is critical for predicting its behavior in both synthetic matrices and biological assays. The data below is consolidated from authoritative chemical databases [1].

PropertyValue
Compound Name N-[1-(4-methoxyphenyl)ethyl]benzamide
CAS Registry Number 4326-29-8
PubChem CID 2854145
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Topological Polar Surface Area (TPSA) 38.33 Ų
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Amide C=O, Methoxy -O-)
Structural Causality in Drug Design

The architecture of N-[1-(4-methoxyphenyl)ethyl]benzamide dictates its utility. The 4-methoxy group acts as a strong electron-donating group via resonance (+M effect). In biological systems, this methoxy oxygen serves as a highly localized hydrogen bond acceptor. Synthetically, this +M effect heavily stabilizes benzylic carbocations, making the molecule an exceptional candidate for acid-catalyzed transformations. The benzamide linkage restricts the conformational flexibility of the molecule, locking it into predictable geometries that are highly favorable for binding pocket intercalation.

Synthetic Methodologies: Mechanistic Causality and Protocols

To synthesize N-[1-(4-methoxyphenyl)ethyl]benzamide, two primary pathways are utilized. The choice of pathway depends on the availability of starting materials (amine vs. alcohol).

SyntheticPathways cluster_0 Pathway A: Amidation cluster_1 Pathway B: Ritter Reaction A1 1-(4-methoxyphenyl)ethylamine + Benzoyl Chloride A2 Base-Promoted Coupling (TEA, DCM, 0°C -> RT) A1->A2 Product N-[1-(4-methoxyphenyl)ethyl]benzamide (CAS: 4326-29-8) A2->Product B1 1-(4-methoxyphenyl)ethanol + Benzonitrile B2 Acid-Catalyzed Coupling (H2SO4, 0°C -> RT) B1->B2 B2->Product

Fig 1. Divergent synthetic pathways for N-[1-(4-methoxyphenyl)ethyl]benzamide.

Pathway A: Base-Promoted Amidation (Schotten-Baumann Type)

This pathway relies on the nucleophilic acyl substitution of benzoyl chloride by 1-(4-methoxyphenyl)ethylamine [2].

Mechanistic Causality: Benzoyl chloride is highly electrophilic. When the primary amine attacks the carbonyl carbon, hydrochloric acid (HCl) is generated as a stoichiometric byproduct. If left unmanaged, this HCl will immediately protonate the unreacted starting amine, converting it into a non-nucleophilic ammonium salt and stalling the reaction at a maximum 50% yield. Therefore, Triethylamine (TEA) is introduced as a sacrificial, non-nucleophilic base to scavenge the HCl, driving the reaction to complete conversion.

Self-Validating Protocol:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2/Ar), dissolve 1-(4-methoxyphenyl)ethylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). The excess ensures complete neutralization of the generated HCl.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Benzoyl chloride (1.1 equiv). Cooling is critical to suppress exothermic side reactions and limit the formation of di-acylated byproducts.

  • In-Process Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1). The highly UV-active starting amine spot will disappear, replaced by a higher Rf product spot.

  • Quench & Workup: Once TLC confirms starting material consumption (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3. The biphasic mixture self-validates the separation: the organic DCM layer retains the product, while the aqueous layer strips away the triethylammonium chloride salts.

Pathway B: Acid-Catalyzed Ritter Reaction

The Ritter reaction transforms an alcohol into an amide using a nitrile and a strong acid [3].

Mechanistic Causality: The addition of sulfuric acid protonates the hydroxyl group of 1-(4-methoxyphenyl)ethanol, facilitating the loss of water to generate a benzylic carbocation. The success of this reaction is intrinsically tied to the substrate: the para-methoxy group provides profound resonance stabilization (+M effect) to the carbocation. This highly stable intermediate lowers the activation energy required for the weak nucleophile (benzonitrile) to attack, forming a nitrilium ion that is subsequently hydrolyzed to the target amide.

Self-Validating Protocol:

  • Preparation: Dissolve 1-(4-methoxyphenyl)ethanol (1.0 equiv) in an excess of Benzonitrile (acts as both reactant and solvent, ~5.0 equiv).

  • Acid Catalysis: Cool the mixture to 0 °C. Slowly add concentrated Sulfuric Acid (H2SO4) (1.2 equiv) dropwise. Caution: Highly exothermic.

  • Propagation: Stir at room temperature for 12 hours. The reaction mixture will visibly darken and increase in viscosity as the nitrilium ion forms.

  • Hydrolysis: Pour the mixture over crushed ice. The introduction of water drives the hydrolysis of the nitrilium ion into the final secondary amide, which often precipitates directly out of the cold aqueous matrix, validating the transformation.

Experimental Workflow & Analytical Validation

To ensure scientific integrity, synthesized compounds must undergo rigorous purification and structural validation. The workflow below guarantees high-purity isolation.

Workflow S1 Reaction Setup (Anhydrous) S2 In-Process Monitoring (TLC) S1->S2 S3 Aqueous Workup S2->S3 S4 Flash Chromatography S3->S4 S5 Validation (NMR, HRMS) S4->S5

Fig 2. Self-validating experimental workflow for synthesis and purification.

Structural Validation Parameters

Following Flash Column Chromatography (typically utilizing a gradient of 10-30% Ethyl Acetate in Hexanes), the purified compound must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

For N-[1-(4-methoxyphenyl)ethyl]benzamide , the expected ^1H NMR (CDCl3, 400 MHz) profile serves as a definitive proof of structure:

  • ~1.55 ppm (doublet, 3H): Confirms the methyl group adjacent to the chiral center.

  • ~3.80 ppm (singlet, 3H): Unambiguously confirms the presence of the intact para-methoxy group.

  • ~5.30 ppm (multiplet/quintet, 1H): Represents the benzylic methine proton, split by both the adjacent methyl group and the amide N-H.

  • ~6.40 ppm (broad doublet, 1H): The amide N-H proton. Its broadness and chemical shift are characteristic of secondary benzamides.

  • 6.80 - 7.80 ppm (multiplets, 9H): The aromatic region will display an AA'BB' system for the 4-methoxyphenyl ring and complex multiplets for the benzoyl ring.

References

  • Title: N-[1-(4-methoxyphenyl)ethyl]benzamide | C16H17NO2 | CID 2854145 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Amides Source: Organic Chemistry Portal URL: [Link]

  • Title: Ritter Reaction Source: Organic Chemistry Portal URL: [Link]

Literature review of chiral benzamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chiral Benzamide Derivatives in Medicinal Chemistry

Executive Summary

Chirality is a fundamental concept in medicinal chemistry, profoundly influencing the therapeutic efficacy and safety of drug molecules. The differential interaction of enantiomers with chiral biological targets necessitates the development of single-enantiomer drugs. The benzamide scaffold has emerged as a "privileged" structure in drug discovery, with a wide range of pharmacological activities. This technical guide provides a comprehensive literature review of chiral benzamide derivatives, focusing on their significance in medicinal chemistry, enantioselective synthesis, mechanisms of action, and analytical separation techniques. Through detailed case studies of Levosulpiride, Itopride, and Remoxipride, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the core principles and practical applications of chiral benzamide derivatives in modern drug discovery.

The Intersection of Chirality and the Benzamide Scaffold: A Foundation for Drug Discovery

The "handedness" of molecules, or chirality, is a critical determinant of their biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] This is due to the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.[1] Consequently, the development of enantiomerically pure drugs is a central focus in the pharmaceutical industry to enhance therapeutic benefit and minimize adverse effects.[1][2]

The benzamide functional group is a versatile scaffold frequently found in a diverse array of bioactive compounds. Its prevalence in medicinal chemistry stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects.[3] The incorporation of chirality into the benzamide framework has led to the development of highly selective and efficacious therapeutic agents.

Key Chiral Benzamide Drugs: Synthesis, Mechanism, and Application

This section provides an in-depth analysis of three prominent chiral benzamide drugs: Levosulpiride, Itopride, and Remoxipride. Each case study details the therapeutic applications, mechanism of action, enantioselective synthesis, and structure-activity relationships.

Levosulpiride: A Chiral Prokinetic and Antipsychotic Agent

Therapeutic Applications: Levosulpiride, the (S)-enantiomer of sulpiride, is utilized as both a prokinetic agent for treating dyspepsia and emesis and as an atypical antipsychotic for managing conditions like schizophrenia and depression.[4][5][6]

Mechanism of Action: Levosulpiride's primary mechanism of action is the selective antagonism of dopamine D2 receptors, with a preferential action on presynaptic autoreceptors.[6] This blockade enhances the release of acetylcholine, a key neurotransmitter in gastrointestinal motility. Additionally, it exhibits moderate agonistic activity at serotonin 5-HT4 receptors, further contributing to its prokinetic effects.[5][7]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Levosulpiride Levosulpiride D2_auto Dopamine D2 Autoreceptor Levosulpiride->D2_auto Antagonizes Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits D2_post Dopamine D2 Receptor Dopamine_release->D2_post Activates ACh_release Acetylcholine Release D2_post->ACh_release Inhibits GI Motility GI Motility ACh_release->GI Motility Promotes

Mechanism of action of Levosulpiride.

Enantioselective Synthesis: The synthesis of Levosulpiride is primarily achieved through the resolution of racemic sulpiride.

G racemic_sulpiride Racemic Sulpiride solvents Methanol & N,N-Dimethylformamide racemic_sulpiride->solvents Dissolve catalyst Ferric Oxide solvents->catalyst Add ultrasound Ultrasound (32.45 kHz) catalyst->ultrasound Apply crystallization Low-Temperature Crystallization ultrasound->crystallization Induce levosulpiride Levosulpiride crystallization->levosulpiride Isolate

Enantioselective synthesis of Levosulpiride via resolution.

Experimental Protocol: Resolution of Racemic Sulpiride [8][9]

  • Dissolution: Dissolve 20 g of racemic sulpiride in a mixture of 82-84 g of methanol and 16-18 g of N,N-dimethylformamide with stirring for 30 minutes.

  • Catalysis and Sonication: Add 2 g of fine ferric oxide powder to the solution. Apply ultrasound at a frequency of 32.45 kHz for 2 hours.

  • Filtration and Precipitation: Filter the mixture to remove the catalyst. Add 50 g of water to the filtrate and stir for 30 minutes.

  • Crystallization: Cool the filtrate to 2-4°C and apply ultrasound at a frequency of 40-50 kHz under a vacuum of 0.02-0.04 MPa for 2 hours to induce crystallization.

  • Isolation: Filter the crystalline product and dry under vacuum at 50-60°C to obtain Levosulpiride dihydrate.

Structure-Activity Relationship (SAR): The (S)-enantiomer (Levosulpiride) is responsible for the therapeutic activity, while the (R)-enantiomer is largely inactive and may contribute to side effects.[9] The methoxy and sulfamoyl substituents on the benzamide ring are crucial for its dopamine D2 receptor affinity.

Itopride: A Dual-Action Prokinetic Agent

Therapeutic Applications: Itopride is a prokinetic agent used for the treatment of functional dyspepsia and other gastrointestinal conditions characterized by impaired motility.[10]

Mechanism of Action: Itopride exhibits a unique dual mechanism of action. It acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[11][12][13] The D2 receptor antagonism enhances acetylcholine release, while the AChE inhibition prevents the breakdown of acetylcholine, leading to a synergistic increase in gastrointestinal motility.[11][12][13]

Itopride Itopride D2_receptor Dopamine D2 Receptor Itopride->D2_receptor Antagonizes AChE Acetylcholinesterase Itopride->AChE Inhibits ACh_release Acetylcholine Release D2_receptor->ACh_release Enhances ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Catalyzes ACh_concentration Increased Acetylcholine Concentration ACh_release->ACh_concentration ACh_breakdown->ACh_concentration Prevents GI_motility Enhanced GI Motility ACh_concentration->GI_motility

Dual mechanism of action of Itopride.

Enantioselective Synthesis: The synthesis of Itopride involves the condensation of 4-(2-(dimethylamino)ethoxy)benzylamine with 3,4-dimethoxybenzoyl chloride.[14] While Itopride itself is not chiral, it is often discussed in the context of chiral benzamide intermediates used in its synthesis.[11]

cluster_intermediate1 Intermediate 1 Synthesis cluster_itopride_synthesis Itopride Synthesis p_hydroxybenzaldehyde p-Hydroxybenzaldehyde intermediate_aldehyde 4-(2-(Dimethylamino)ethoxy)benzaldehyde p_hydroxybenzaldehyde->intermediate_aldehyde Etherification with dmae_cl 2-(Dimethylamino)ethyl chloride dmae_cl->intermediate_aldehyde reductive_amination Reductive Amination intermediate_aldehyde->reductive_amination intermediate_amine 4-(2-(Dimethylamino)ethoxy)benzylamine reductive_amination->intermediate_amine intermediate_amine_2 4-(2-(Dimethylamino)ethoxy)benzylamine condensation Condensation intermediate_amine_2->condensation benzoyl_chloride 3,4-Dimethoxybenzoyl chloride benzoyl_chloride->condensation itopride Itopride condensation->itopride

Synthetic workflow for Itopride.

Experimental Protocol: Synthesis of Itopride [14]

  • Intermediate Synthesis: Synthesize 4-(2-(dimethylamino)ethoxy)benzylamine from p-hydroxybenzaldehyde through etherification with 2-(dimethylamino)ethyl chloride followed by reductive amination.

  • Condensation: Dissolve 4-(2-(dimethylamino)ethoxy)benzylamine in dichloromethane and add triethylamine.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane under an ice bath.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up: After the reaction, wash the mixture with water and concentrate the organic layer to obtain crude Itopride.

  • Salt Formation: Dissolve the crude Itopride in isopropanol and add a solution of HCl in isopropanol to precipitate Itopride hydrochloride.

Structure-Activity Relationship (SAR): The dimethoxybenzamide moiety and the dimethylaminoethoxy side chain are both crucial for the dual activity of Itopride. Modifications to either part of the molecule can significantly affect its affinity for the D2 receptor and its inhibitory activity against AChE.[15]

Remoxipride: A Selective Dopamine D2 Receptor Antagonist

Therapeutic Applications: Remoxipride is an atypical antipsychotic agent that was used for the treatment of schizophrenia.[16][17] Although its clinical use was restricted due to side effects, it remains an important tool for research due to its high selectivity for D2 receptors.[16][17]

Mechanism of Action: Remoxipride is a highly selective antagonist of the dopamine D2 receptor.[16][17][18] Its selectivity for D2 receptors over other neurotransmitter receptors is thought to be responsible for its atypical antipsychotic profile with a lower incidence of extrapyramidal side effects compared to classical neuroleptics.[16][17]

Remoxipride Remoxipride D2_receptor Dopamine D2 Receptor Remoxipride->D2_receptor Selectively Antagonizes Other_receptors Other Receptors (5-HT2, α1, etc.) Remoxipride->Other_receptors Low Affinity Antipsychotic_effect Antipsychotic Effect D2_receptor->Antipsychotic_effect Low_EPS Low Extrapyramidal Side Effects Other_receptors->Low_EPS

Selective mechanism of action of Remoxipride.

Enantioselective Synthesis: The active enantiomer of remoxipride is the (S)-form. Its synthesis typically starts from (S)-prolinol, which is derived from the reduction of L-proline.[19]

L_proline L-Proline reduction Reduction (e.g., LiAlH4) L_proline->reduction S_prolinol (S)-Prolinol reduction->S_prolinol functionalization Functional Group Manipulations S_prolinol->functionalization pyrrolidine_intermediate (S)-1-Ethyl-2-aminomethylpyrrolidine functionalization->pyrrolidine_intermediate condensation Condensation pyrrolidine_intermediate->condensation benzamide_moiety 3-Bromo-2,6-dimethoxybenzoyl chloride benzamide_moiety->condensation S_remoxipride (S)-Remoxipride condensation->S_remoxipride

Enantioselective synthesis of (S)-Remoxipride.

Structure-Activity Relationship (SAR): The (S)-configuration of the pyrrolidine ring is essential for the high affinity of remoxipride to the D2 receptor.[20] The 3-bromo and 2,6-dimethoxy substituents on the benzamide ring also play a critical role in its receptor binding and selectivity.[20]

Analytical Techniques for Chiral Separation of Benzamide Derivatives

The analysis of enantiomeric purity is crucial in the development and quality control of chiral drugs. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most widely used techniques for the enantioseparation of chiral benzamide derivatives.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[21][22] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including benzamides.[21]

Drug Chiral Stationary Phase (CSP) Mobile Phase Detection Reference
LevosulpirideDAICEL OJ-Hn-hexane-alcohol-diethylamine (90:10:0.1)UV at 230 nm[23]
RemoxiprideChiralcel ODHexane/Isopropanol/DiethylamineUV[20]
Itopride(Not applicable as it is achiral)
Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful technique for enantiomeric separation that offers high efficiency and low sample consumption.[24][25] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[24][26]

Drug Chiral Selector Background Electrolyte Voltage Reference
LevosulpirideSulfated-β-cyclodextrin and a neutral cyclodextrinPhosphate bufferReverse polarity[27]
Remoxiprideβ-cyclodextrin polymerPhosphate buffer (pH 2.7)Not specified[26]
Itopride(Not applicable as it is achiral)

Conclusion and Future Directions

Chiral benzamide derivatives represent a significant class of therapeutic agents with diverse pharmacological activities. The case studies of Levosulpiride, Itopride, and Remoxipride highlight the critical importance of stereochemistry in drug design and the necessity of robust enantioselective synthetic and analytical methods. Future research in this area will likely focus on the development of novel chiral benzamide derivatives with improved efficacy and safety profiles, as well as the discovery of more efficient and sustainable catalytic asymmetric synthetic routes. The continued advancement of chiral separation techniques will also play a pivotal role in ensuring the quality and safety of these important medicines.

References

  • What is the mechanism of Itopride Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Levosulpiride - Uses, Side Effects, Dosage, Composition - PACE Hospitals. (2025, April 7). Retrieved from [Link]

  • Itopride - Wikipedia. (n.d.). Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved from [Link]

  • The dopamine D2 antagonist remoxipride acts in vivo on a subpopulation of dopamine D2 receptors - PubMed. (1994, July). Retrieved from [Link]

  • Levosulpiride for Dyspepsia and Emesis: A Review of its Pharmacology, Efficacy and Tolerability - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PubMed. (2001, September). Retrieved from [Link]

  • Levosulpiride - Wikipedia. (n.d.). Retrieved from [Link]

  • Itopride: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

  • [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed. (1991). Retrieved from [Link]

  • Itopride : A Novel Prokinetic Agent - JK Science. (2001, April 15). Retrieved from [Link]

  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Pharmacotoxicological aspects of levosulpiride - PubMed. (1996, January). Retrieved from [Link]

  • HPLC determination of chiral impurity in levosulpiride - Ingenta Connect. (2015, January 1). Retrieved from [Link]

  • Synthesis of levosulpiride - Semantic Scholar. (1996, January 25). Retrieved from [Link]

  • Levosulpiride compound and preparation method thereof - Eureka | Patsnap. (2013, December 4). Retrieved from [Link]

  • CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents. (n.d.).
  • In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC. (n.d.). Retrieved from [Link]

  • (PDF) An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride - ResearchGate. (2020, January 2). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved from [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). Retrieved from [Link]

  • Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors - PubMed. (2000, April 14). Retrieved from [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer - Pure. (1995, January 1). Retrieved from [Link]

  • Optimization of enantiomeric separations in capillary electrophoresis by applying a design of experiments approach - PubMed. (2004, January 15). Retrieved from [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples - SciSpace. (2013, January 31). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Chiral Drugs: An Overview - PMC. (n.d.). Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]

  • Quality by Design in the Chiral Separation Strategy for the Determination of Enantiomeric Impurities: Development of a Capillary Electrophoresis Method Based on Dual Cyclodextrin Systems for the Analysis of Levosulpiride - PubMed. (2014, December 30). Retrieved from [Link]

  • Conformationally restricted analogues of remoxipride as potential antipsychotic agents - PubMed. (1994, May 26). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • Asymmetric Synthesis: Partial and Absolute | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride - PubMed. (1991, January 1). Retrieved from [Link]

  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - AIR Unimi. (n.d.). Retrieved from [Link]

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Crystal Structure Analysis of N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the protocol for the synthesis, crystallization, and structural analysis of N-[1-(4-methoxyphenyl)ethyl]benzamide . This guide is designed for pharmaceutical researchers and solid-state chemists, focusing on the critical structural features—chirality, hydrogen bonding, and conformational flexibility—that dictate the physicochemical properties of this active pharmaceutical ingredient (API) candidate.[1][2][3]

Technical Guide & Analytical Protocol

Executive Summary

N-[1-(4-methoxyphenyl)ethyl]benzamide is a chiral benzamide derivative characterized by a secondary amide linkage connecting a benzoyl group to a 1-(4-methoxyphenyl)ethyl moiety.[1][2][3] Its structural analysis is critical for understanding its solid-state stability, solubility, and potential polymorphism.[1][2][3]

This guide provides an end-to-end workflow: from the Schotten-Baumann synthesis of the target compound to the growing of single crystals and the subsequent X-ray diffraction (XRD) analysis.[1][3] Special emphasis is placed on the supramolecular architecture —specifically the competition between strong N-H...O hydrogen bonds and weak C-H...O interactions driven by the methoxy group.[1][2][3]

Chemical Synthesis & Crystallization Protocol

Synthesis Workflow (Schotten-Baumann Reaction)

The synthesis utilizes a nucleophilic acyl substitution between 1-(4-methoxyphenyl)ethanamine and benzoyl chloride.[1][2][3] This reaction is chosen for its high yield and minimal byproduct formation.[1][2][3]

Reagents:

  • Precursor A: 1-(4-methoxyphenyl)ethanamine (Racemic or Enantiopure depending on target solid form).[1][2][3]

  • Precursor B: Benzoyl chloride (1.1 equivalents).[1][2][3]

  • Base: Triethylamine (TEA) or aqueous NaOH (10%).[1][2][3]

  • Solvent: Dichloromethane (DCM) or THF.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of Precursor A in 20 mL of anhydrous DCM at 0°C under nitrogen atmosphere.

  • Activation: Add 12 mmol of TEA to the solution. Stir for 10 minutes.

  • Addition: Dropwise add 11 mmol of Benzoyl chloride dissolved in 5 mL DCM. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2][3]

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove benzoic acid), and finally brine.[1][2][3]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude white solid.

Single Crystal Growth Strategy

Obtaining diffraction-quality crystals requires controlled supersaturation.[1][2][3] The presence of the flexible ethyl linker and the methoxy group often leads to twinning; therefore, slow kinetics are essential.[1][2][3]

MethodSolvents (v/v)TemperatureCrystal Habit
Slow Evaporation Ethanol / Hexane (1:[1][2][3]1)25°CPrismatic / Block
Vapor Diffusion DCM (inner) / Pentane (outer)4°CNeedles / Plates
Cooling Isopropanol60°C

4°C
Aggregates

Recommended Protocol (Vapor Diffusion): Dissolve 50 mg of the purified amide in 2 mL of DCM in a small vial. Place this vial open inside a larger jar containing 10 mL of pentane. Seal the outer jar. The pentane will slowly diffuse into the DCM, lowering solubility and promoting high-quality crystal growth over 48–72 hours.[1][2][3]

Structural Analysis Logic & Workflow

The following diagram illustrates the critical decision pathways during the structural determination process, specifically addressing the chirality of the ethyl group.

G Start Crystalline Sample Screen Unit Cell Determination (298K & 100K) Start->Screen Chirality Is Sample Enantiopure? Screen->Chirality Racemic Expect Centrosymmetric SG (P21/c, Pbca, C2/c) Chirality->Racemic No (Racemate) Chiral Expect Non-Centrosymmetric SG (P21, P212121) Chirality->Chiral Yes (R or S) Solve Structure Solution (Direct Methods/Dual Space) Racemic->Solve Chiral->Solve Refine Refinement (SHELXL) Locate H-atoms Solve->Refine Analysis Structural Analysis Refine->Analysis

Figure 1: Decision logic for space group assignment based on the chirality of the starting amine.

X-ray Crystallography Methodology

Data Collection Parameters:

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) for absolute configuration determination.

  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the terminal methoxy group).[1][2][3]

  • Resolution: 0.8 Å or better.

Refinement Strategy:

  • Non-Hydrogen Atoms: Refine anisotropically.

  • Amide Hydrogen: Locate from difference Fourier map and refine isotropically (critical for confirming H-bond geometry).

  • Methyl/Methylene Hydrogens: Place in calculated positions using a riding model.

  • Disorder: Check the methoxy group for rotational disorder; model with split positions if electron density is elongated.

Structural Results & Discussion

This section details the expected structural metrics based on analogous benzamide systems (e.g., N-(4-methoxyphenyl)benzamide).

Molecular Conformation

The molecule consists of three rigid planes: the benzoyl ring (A), the amide linkage (B), and the methoxyphenyl ring (C).[2][3]

  • Torsion Angles: The C-N-C(chiral)-C(phenyl) torsion angle determines the overall "L-shape" or "extended" geometry.[1][2][3] Unlike planar N-phenylbenzamides, the 1-ethyl substituent introduces steric bulk that forces the amide plane to twist relative to the phenyl rings.[1][2][3]

  • Planarity: The methoxy group typically lies coplanar with the phenyl ring to maximize p-orbital conjugation, but crystal packing forces may induce a slight twist (0–10°).[1][2][3]

Supramolecular Architecture

The crystal packing is governed by a hierarchy of intermolecular interactions.[1][2][3]

Interaction TypeDonorAcceptorDistance (Å)GeometrySignificance
Hydrogen Bond N-H (Amide)O=C (Carbonyl)2.85 – 2.95Linear (170°)Primary structural motif forming 1D chains (C(4) graph set).[1][2][3]
Weak H-Bond C-H (Aromatic)O (Methoxy)3.30 – 3.50BentStabilizes the packing between chains.[1][2][3]
Pi-Pi Stacking Phenyl RingPhenyl Ring3.70 – 3.90OffsetOrganizes chains into 2D sheets.[1][2][3]

Packing Motif Diagram: The amide functionality typically forms C(4) chains running parallel to the shortest unit cell axis (usually b-axis in monoclinic systems).[2][3] These chains are then cross-linked by weak C-H...O interactions involving the methoxy oxygen.[1][2][3]

Packing Mol1 Molecule 1 Mol2 Molecule 2 Mol1->Mol2 N-H...O=C (Strong H-bond) Mol3 Molecule 3 Mol1->Mol3 Pi-Stacking (Weak) Mol2->Mol3 N-H...O=C (Strong H-bond)

Figure 2: Primary intermolecular interaction motif showing the formation of amide chains.[2][3]

Hirshfeld Surface Analysis

To quantify the interactions, Hirshfeld surface analysis (using CrystalExplorer) is recommended.[1][2][3]

  • d_norm Surface: Look for bright red spots corresponding to the N-H...O hydrogen bonds (distances shorter than van der Waals radii).[1][2][3]

  • Fingerprint Plot: The plot will exhibit two distinct spikes:

    • Spike 1 (bottom left): O...H interactions (approx. 30% of surface).[1][2][3]

    • Spike 2 (diffuse): H...H interactions (dispersive forces, approx. 50% of surface).[1][2][3]

Pharmaceutical Implications[2][3]

  • Polymorphism: The flexibility of the ethyl linkage and the methoxy group suggests a high probability of conformational polymorphism.[1][2][3] Solvent screening (Section 2.2) is crucial to identify the thermodynamic stable form.[1][2][3]

  • Chirality: If the racemic amine is used, the crystal will likely crystallize in a centrosymmetric space group (e.g., P2₁/c), containing both R and S enantiomers in the unit cell.[1][2][3] If the enantiopure amine is used, the space group will be chiral (e.g., P2₁), which often has different solubility and melting point profiles.[1][2][3]

  • Stability: The strong amide hydrogen bonding network generally confers high thermal stability (Melting Point typically >130°C for this class).[1][2][3]

References

  • Synthesis of Amide Derivatives

    • Process for the preparation of chiral benzylamines.[1][2][3][4][5][6][7] WO2015159170A2.[1][2][3] Link

    • Ghosh, S., et al. "Synthesis of N-(E)-(4-Methoxystyryl)benzamide (Alatamide)."[1][2][3] Synthetic Communications, 1987.[1][2][3] Link[2][3]

  • Crystallographic Methodology & Analog Structures

    • Pal, A. K., & Hanan, G. S. "4-Bromo-N,N'-bis(4-methoxyphenyl)benzamidine."[1][2][3] Acta Crystallographica Section E, 2009.[1][2][3] Link

    • Stenutz, R. "N-(4-methoxyphenyl)benzamide Crystal Data."[1][2][3] Stenutz.eu.[1][2][3] Link

    • Gelbrich, T., et al. "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide."[1][2][3] Acta Crystallographica Section E, 2022.[1][2][3] Link

  • General Crystallography Standards

    • Spek, A. L.[1][2][3] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.[1][2][3] Link

    • PubChem Compound Summary for N-[1-(4-methoxyphenyl)ethyl]benzamide. Link[2][3]

Sources

Pharmacological Potential of Methoxy-Substituted Benzamides: A Deep Dive into Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold represents a highly privileged structure in medicinal chemistry. When functionalized with a methoxy group (-OCH3), the resulting methoxy-substituted benzamides exhibit profoundly altered physicochemical and steric profiles. This technical whitepaper dissects the multi-target pharmacological landscape of methoxybenzamides, exploring their mechanisms of action across neuropsychiatry, oncology, and infectious diseases, while providing self-validating experimental protocols for drug development professionals.

Structural Rationale: The Causality of the Methoxy Group

The strategic placement of a methoxy group on the benzamide aromatic ring is a cornerstone of rational drug design. The methoxy moiety serves three critical functions[1]:

  • Conformational Locking: The oxygen atom acts as a strong hydrogen bond acceptor. When positioned ortho to the amide group, it forms an intramolecular hydrogen bond with the amide NH, locking the molecule into a planar, biologically active conformation.

  • Electronic Modulation: As an electron-donating group, it increases the electron density of the aromatic ring, stabilizing intermediate free radicals and enhancing binding affinity to target proteins via

    
    -
    
    
    
    or cation-
    
    
    interactions.
  • Pharmacokinetic Enhancement: It improves lipophilicity and metabolic stability, aiding in cellular membrane permeability and blood-brain barrier (BBB) penetration[1].

Primary Therapeutic Targets

Dopamine D2/D3 Receptors (Neuropsychiatry)

Methoxybenzamides (e.g., orthopramides like sulpiride) are classic antagonists of the dopamine D2 and D3 receptors. Recent structural optimizations have focused on replacing flexible alkyl linkers with conformationally constrained cycloalkyl rings to enhance D3 selectivity. For example, the synthesized derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide (trans-7) demonstrated exceptional affinity for the D3 receptor (Ki = 0.18 nM) and acted as a full agonist, offering potential therapeutic avenues for Parkinson's disease and drug dependence[2].

Histone Deacetylases (Oncology)

In epigenetic therapy, benzamide-based Histone Deacetylase (HDAC) inhibitors are renowned for their Class I selectivity (HDAC1, 2, and 3). The methoxy substitution on the cap group or the linker domain significantly enhances hydrophobic interactions at the rim of the HDAC active site. Compound 11a, which features a 4-methoxybenzamido cap, exhibited potent nanomolar inhibition (HDAC1 IC50 = 20.6 nM) and induced apoptosis in acute myeloid leukemia cells[3].

Hedgehog Signaling Pathway (Smoothened Receptor)

Aberrant Hedgehog (Hh) signaling is a primary driver in basal cell carcinoma and medulloblastoma. Novel 2-methoxybenzamide derivatives have been designed to target the Smoothened (Smo) receptor, a critical transmembrane protein in the Hh cascade. Compound 21 demonstrated an IC50 of 0.03 μM, effectively preventing Shh-induced Smo from translocating into the primary cilium and suppressing mutant Smo variants[4].

Poly(ADP-ribose) Polymerase (PARP) and Bacterial FtsZ

3-Methoxybenzamide (3-MBA) is a well-documented dual-action molecule. In mammalian cells, it acts as an inhibitor of ADP-ribosyltransferases (ADPRTs) and PARP, disrupting DNA repair mechanisms. In microbiology, 3-MBA uniquely targets the FtsZ cell division system in Bacillus subtilis, inhibiting septation and leading to lethal bacterial filamentation and lysis[5].

Quantitative Target Affinity Summary

To facilitate rapid comparison for lead optimization, the following table summarizes the binding affinities and inhibitory concentrations of key methoxybenzamide derivatives across their respective targets.

Compound / DerivativePrimary TargetTarget ClassAffinity / PotencyReference
trans-7 Dopamine D3 ReceptorGPCRKi = 0.18 nM[2]
Compound 11a HDAC1Epigenetic EnzymeIC50 = 20.6 nM[3]
Compound 21 Smoothened (Smo)Transmembrane ReceptorIC50 = 30.0 nM[4]
Compound 1h Dopamine D2 ReceptorGPCRED50 = 5.94 µmol/kg[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind critical experimental steps.

Protocol 1: Radioligand Binding Assay for D2/D3 Receptors

Purpose: To determine the binding affinity (Ki) of novel methoxybenzamides.

  • Membrane Preparation: Homogenize CHO cells expressing human D2/D3 receptors in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris buffer maintains physiological pH, preventing receptor denaturation and preserving the native 3D conformation required for ligand binding.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM[3H]spiperone and varying concentrations of the methoxybenzamide ligand for 120 minutes at 25°C. Causality: 120 minutes ensures the binding reaction reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff calculations.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.

  • Quantification: Wash filters thrice with ice-cold buffer and measure radioactivity via liquid scintillation counting. Causality: Ice-cold buffer slows the dissociation rate of the ligand-receptor complex during washing, preventing the loss of specific binding signals.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Purpose: To evaluate the Class I HDAC inhibitory potency of benzamide derivatives.

  • Enzyme Reaction: Incubate recombinant HDAC1 enzyme with the methoxybenzamide inhibitor and a fluorogenic peptide substrate containing an acetylated lysine residue for 60 minutes at 37°C.

  • Developer Addition: Add a trypsin-like developer enzyme and incubate for 20 minutes. Causality: The developer strictly cleaves deacetylated substrates to release the fluorophore (e.g., AMC). If the methoxybenzamide successfully inhibits HDAC, the lysine remains acetylated, the developer cannot cleave it, and fluorescence remains low. This coupled reaction ensures fluorescence is directly proportional to HDAC activity.

  • Validation Control: Run a parallel well using Trichostatin A (TSA) as a positive control. Causality: TSA is a potent pan-HDAC inhibitor. Its inclusion validates the assay's dynamic range and confirms that signal reduction is due to true enzymatic inhibition rather than compound autofluorescence or assay interference.

Mechanistic Visualizations

HDAC_Pathway A Methoxybenzamide HDAC Inhibitor B Binds Zinc Ion in HDAC Active Site A->B C Inhibits Histone Deacetylation B->C D Chromatin Relaxation (Open State) C->D E Transcription of Tumor Suppressor Genes D->E F Cell Cycle Arrest & Apoptosis E->F

Mechanism of methoxybenzamide-mediated HDAC inhibition and apoptosis.

Radioligand_Workflow S1 Step 1: Membrane Preparation (D2/D3) S2 Step 2: Incubation with [3H]Spiperone & Ligand S1->S2 S3 Step 3: Rapid Filtration (GF/B filters) S2->S3 S4 Step 4: Liquid Scintillation Counting S3->S4 S5 Step 5: IC50 & Ki Calculation (Cheng-Prusoff) S4->S5

Step-by-step workflow for D2/D3 radioligand binding assays.

References

  • 3-Methoxybenzamide (3-MBA) | ADPRTs Inhibitor | MedChemExpress, MedChemExpress,
  • DOPAMINE D2 RECEPTOR ANTAGONIST ACTIVITY AND MOLECULAR MODELING OF CERTAIN NEW CYCLOHEXANE DERIVED ARYLCARBOXAMIDES STRUCTURALLY, Digest Journal of Nanom
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands, Journal of Pharmacy and Pharmacology,
  • 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide, Benchchem,
  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 St

Sources

Thermodynamic properties of N-[1-(4-methoxyphenyl)ethyl]benzamide polymorphs

Thermodynamic Properties of -[1-(4-methoxyphenyl)ethyl]benzamide Polymorphs

Executive Summary & Chemical Context


-[1-(4-methoxyphenyl)ethyl]benzamide4326-29-8chiral discriminationracemic compound formationpolymorphic phase transitions

The thermodynamic profile of this molecule is governed by its ability to form strong intermolecular hydrogen bonds (N-H···O=C), creating 1D chains or 2D sheets in the solid state. These interactions dictate its melting behavior, solubility, and stability ranking among polymorphs.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name:

    
    -[1-(4-methoxyphenyl)ethyl]benzamide
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 255.31 g/mol

  • Key Structural Feature: Chiral center at the ethyl linkage; presence of a methoxy group acting as a weak hydrogen bond acceptor, influencing crystal packing.

Solid-State Characterization & Polymorphism

Polymorphism in chiral benzamides typically manifests as conformational isomers where the torsion angles around the amide bond and the chiral center vary, leading to distinct crystal lattices.

Identified Solid Forms

Research into analogous chiral benzamides indicates the existence of at least two primary forms:

  • Form I (Thermodynamically Stable): Characterized by a denser packing arrangement and higher melting point. It typically exhibits a lower solubility and is the resulting phase from slow crystallization at equilibrium.

  • Form II (Metastable): Often obtained via kinetic trapping (e.g., rapid cooling or anti-solvent precipitation). It exhibits a lower melting point and higher solubility but converts to Form I over time or under mechanical stress.

Characterization Metrics
PropertyForm I (Stable)Form II (Metastable)Method of Determination
Melting Point (

)
High (

)
Low (

)
DSC (5 °C/min)
Enthalpy of Fusion (

)
High (

)
Low (

)
DSC Integration
Density High (

)
Low (

)
Pycnometry / SXRD
Solubility Lower (

)
Higher (

)
Gravimetric / HPLC

Technical Insight: The relationship between Form I and Form II is typically monotropic if


 and 

(Heat of Fusion Rule). If the order is reversed, they are enantiotropic . For most benzamides, a monotropic relationship is observed where Form I is stable at all temperatures below the melting point.

Thermodynamic Analysis & Stability

The core thermodynamic assessment relies on the Burger-Ramberger Rules and Van't Hoff Solubility Analysis .

Heat of Fusion Rule

To determine the stability relationship without long-term slurry experiments, compare the enthalpies of fusion:

  • If the higher melting form (Form I) has the higher heat of fusion, the forms are monotropic .

  • If the higher melting form has the lower heat of fusion, the forms are enantiotropic , and a transition temperature (

    
    ) exists below the melting point.
    
Solubility & Phase Diagrams

The solubility of the polymorphs follows the Van't Hoff equation:





Binary Phase Diagram (Chiral Context)

For the racemic mixture, the phase diagram is critical.

racemic compound
  • Racemic Compound: The melting point of the racemate is distinct (often higher) than the pure enantiomer.

  • Eutectic Point: Exists between the pure enantiomer and the racemic compound.

Experimental Protocols (Self-Validating)

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine



  • Preparation: Weigh 2-4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present, though pure polymorphs are preferred).

  • Calibration: Validate using Indium (

    
    ) and Zinc (
    
    
    ) standards.
  • Run Parameters:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 180 °C (survey scan).

    • Refinement: Ramp 2 °C/min for precise

      
       determination.
      
  • Validation: If an exotherm is observed after an endotherm, it indicates a melt-recrystallization event (monotropic transition).

Protocol B: Solubility Measurement (Gravimetric)

Objective: Construct the Van't Hoff plot.

  • Saturation: Add excess solid (Form I or II) to 10 mL of solvent (e.g., Ethanol or 2-Propanol) in a jacketed vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours (Form I) or 2 hours (Form II - to avoid conversion).
    
  • Sampling: Filter supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    ).
  • Quantification: Evaporate solvent and weigh residue, or analyze via HPLC.

  • Self-Check: Analyze the solid residue by PXRD to ensure no phase conversion occurred during the experiment.

Visualization of Workflows & Logic

Figure 1: Polymorph Characterization Workflow

This diagram outlines the logical flow from synthesis to thermodynamic classification.

PolymorphWorkflowStartCrude N-[1-(4-methoxyphenyl)ethyl]benzamideScreeningPolymorph Screening(Solvent/Cooling/Anti-solvent)Start->ScreeningAnalysisSolid State Analysis(PXRD, DSC, TGA)Screening->AnalysisDecisionDistinct Forms Identified?Analysis->DecisionFormIForm I (High Tm)Decision->FormIYesFormIIForm II (Low Tm)Decision->FormIIYesThermoThermodynamic Assignment(Burger-Ramberger Rules)FormI->ThermoFormII->ThermoResultMonoMonotropic System(Form I Stable)Thermo->ResultMonodH(I) > dH(II)ResultEnantEnantiotropic System(Transition Temp Exists)Thermo->ResultEnantdH(I) < dH(II)

Caption: Logical workflow for isolating and classifying polymorphs based on thermal data.

Figure 2: Thermodynamic Stability Map (Monotropic)

Visualizing the Free Energy (


StabilityMapcluster_0Thermodynamic RuleMeltMelt PhaseFormIForm I (Stable)Lower G, Higher TmFormI->MeltMelting (Tm,I)FormIIForm II (Metastable)Higher G, Lower TmFormII->MeltMelting (Tm,II)FormII->FormISolid-Solid Transformation(Irreversible)RuleSince Tm(I) > Tm(II)and dH(I) > dH(II)System is Monotropic

Caption: Energy-Temperature relationship showing the irreversible transition from Metastable Form II to Stable Form I.

References

  • PubChem Compound Summary. N-[1-(4-methoxyphenyl)ethyl]benzamide. National Center for Biotechnology Information. Link

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals.[2] I. Theory of thermodynamic rules. Mikrochimica Acta. Link

  • Coquerel, G. (2007). Preferential Crystallization. Topics in Current Chemistry. (Contextual reference for chiral benzamide resolution). Link

  • Koshima, H., et al.Spontaneous Resolution of Chiral Benzamides. (General reference for the class behavior of N-1-phenylethylbenzamides).
  • CAS Registry. CAS No. 4326-29-8. American Chemical Society.[3][4] Link

Methodological & Application

Protocol for amide coupling of 4-methoxy-alpha-methylbenzylamine and benzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Amide Coupling of 4-Methoxy-α-methylbenzylamine and Benzoyl Chloride

Introduction & Mechanistic Rationale

The synthesis of amide bonds is a foundational transformation in medicinal chemistry and drug development[]. While modern peptide synthesis often relies on specialized coupling reagents (e.g., HATU, EDC), the reaction between an acid chloride and an amine remains one of the most robust, scalable, and atom-economical methods for constructing simple amides[2].

This application note details the coupling of 4-methoxy-α-methylbenzylamine (a benzylic amine featuring an electron-donating methoxy group) with benzoyl chloride .

  • Nucleophilic Reactivity: The starting amine is highly nucleophilic due to the inductive and resonance effects of the para-methoxy group[3]. However, the α-methyl group introduces slight steric hindrance compared to unbranched primary amines, requiring a highly electrophilic partner like an acid chloride to ensure rapid and complete conversion.

  • Condition Selection: While classic Schotten-Baumann conditions utilize a biphasic aqueous sodium hydroxide/organic solvent system[4], this protocol employs anhydrous Dichloromethane (DCM) with Triethylamine (TEA) as an organic base. This anhydrous approach prevents the premature hydrolysis of benzoyl chloride into unreactive benzoic acid, ensuring high yields and minimizing the need for chromatographic purification. TEA serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it prevents the protonation of the amine nucleophile, which would otherwise render it unreactive[].

Reaction Stoichiometry & Reagent Data

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction, designed to provide sufficient material for downstream biological or analytical testing.

Reagent / SolventMW ( g/mol )EquivalentsmmolMass / VolumeDensity (g/mL)Role
4-Methoxy-α-methylbenzylamine151.211.010.01.51 g1.020Nucleophile
Benzoyl Chloride140.571.111.01.55 g (1.28 mL)1.210Electrophile
Triethylamine (TEA)101.191.515.01.52 g (2.09 mL)0.726Base / HCl Scavenger
Dichloromethane (DCM)84.93N/AN/A50 mL1.330Solvent
Product: N-(1-(4-methoxyphenyl)ethyl)benzamide255.321.010.02.55 g (Theoretical)N/ATarget Amide

Experimental & Mechanistic Workflows

Workflow A 1. Preparation Amine + TEA in DCM B 2. Activation Cool to 0 °C A->B C 3. Coupling Add Benzoyl Chloride dropwise B->C D 4. Propagation Stir at RT (1-2 h) C->D E 5. Validation TLC Monitoring (UV/Ninhydrin) D->E F 6. Work-up Aqueous Wash (HCl, NaHCO3, Brine) E->F G 7. Isolation Dry, Concentrate & Crystallize F->G

Fig 1. Experimental workflow for the anhydrous amide coupling reaction.

Mechanism N1 Nucleophilic Attack Amine N attacks carbonyl N2 Tetrahedral Intermediate Zwitterionic formation N1->N2 N3 Elimination Expulsion of Cl- leaving group N2->N3 N4 Deprotonation TEA removes proton yielding amide N3->N4

Fig 2. Nucleophilic acyl substitution pathway for amide bond formation.

Step-by-Step Protocol

Setup & Initiation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Dissolution: Add 4-methoxy-α-methylbenzylamine (1.51 g, 10.0 mmol) and Triethylamine (2.09 mL, 15.0 mmol) to the flask. Dissolve the mixture in 40 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and allow it to stir for 5 minutes. Causality: The reaction between an acid chloride and an amine is highly exothermic. Cooling the system prevents solvent boil-off and suppresses the formation of unwanted side products.

  • Reagent Addition: Dissolve benzoyl chloride (1.28 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10-15 minutes. A white precipitate (Triethylammonium chloride, TEA·HCl) will begin to form immediately, indicating the reaction is proceeding.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

Reaction Monitoring (Self-Validating System)

To ensure trustworthiness, the protocol relies on a self-validating Thin Layer Chromatography (TLC) check before proceeding to work-up.

  • Eluent: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm) and Ninhydrin stain.

  • Validation Logic: Spot the starting amine, the reaction mixture, and a co-spot. Under UV light, both the starting material and the product will be visible due to their aromatic rings. However, upon applying Ninhydrin stain and heating, the primary starting amine will turn a distinct purple/brown, while the newly formed secondary amide will not stain. The disappearance of the Ninhydrin-active spot confirms complete conversion.

Quench & Work-up

This work-up is designed to chemically separate the product from all impurities based on pKa differences.

  • Quench: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel. Add 30 mL of distilled water to dissolve the TEA·HCl salts.

  • Acid Wash (Removes unreacted amine): Wash the organic layer with 30 mL of 1M aqueous HCl. The unreacted amine protonates, becomes water-soluble, and partitions into the aqueous layer.

  • Base Wash (Removes unreacted acid): Wash the organic layer with 30 mL of saturated aqueous NaHCO₃. Any excess benzoyl chloride that hydrolyzed into benzoic acid will be deprotonated into sodium benzoate and removed in the aqueous phase.

  • Brine Wash: Wash with 30 mL of saturated NaCl (brine) to remove residual water from the organic phase.

Isolation & Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl until the drying agent flows freely. Filter off the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Crystallization (Optional but Recommended): Recrystallize the crude solid from a mixture of hot Ethyl Acetate and Hexanes to afford N-(1-(4-methoxyphenyl)ethyl)benzamide as pure, colorless crystals.

Product Characterization & Validation

To definitively validate the success of the protocol, spectroscopic analysis should match the following theoretical shifts:

  • ¹H NMR (400 MHz, CDCl₃):

    • The most critical diagnostic shift is the α-CH proton . In the starting amine, this proton resonates around 4.0 ppm. In the amide product, the electron-withdrawing nature of the newly formed carbonyl deshields this proton, shifting it significantly downfield to ~5.2 - 5.4 ppm (multiplet/quintet).

    • The N-H proton will appear as a broad doublet at ~6.4 - 6.6 ppm , which exchanges with D₂O.

    • The methoxy group (-OCH₃) remains a sharp singlet at ~3.8 ppm .

    • The α-methyl group (-CH₃) appears as a doublet at ~1.5 ppm .

  • LC-MS (ESI+): Calculated for C₁₆H₁₇NO₂ [M+H]⁺: m/z 256.13. The mass spectrum will definitively confirm the coupling event.

References

  • PubChem. "(S)-1-(4-Methoxyphenyl)ethylamine". National Center for Biotechnology Information. URL:[Link]

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature". URL:[Link]

  • Shi, M. et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M". Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Application Note: High-Resolution Enantiomeric Separation of N-[1-(4-methoxyphenyl)ethyl]benzamide using Polysaccharide-Based CSPs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The enantiomeric purity of chiral amides is a critical quality attribute in pharmaceutical development, as the (R)- and (S)- enantiomers often exhibit distinct pharmacodynamic and pharmacokinetic profiles. This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of N-[1-(4-methoxyphenyl)ethyl]benzamide .

The target molecule features a chiral center at the ethyl position, flanked by a benzamide moiety and a 4-methoxyphenyl group. This structural motif allows for multi-point interaction (hydrogen bonding and


-

stacking) with polysaccharide-based Chiral Stationary Phases (CSPs).[1] This guide prioritizes Normal Phase (NP) chromatography using Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) columns, which are the industry gold standard for aromatic amides.

Chemical Mechanism of Separation

Understanding the molecular recognition mechanism is essential for troubleshooting and optimization. The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[2]

Interaction Points[1]
  • Hydrogen Bonding: The amide bond (-NH-CO-) of the analyte acts as both a hydrogen bond donor (NH) and acceptor (CO), interacting with the carbamate groups of the stationary phase.

  • 
    -
    
    
    
    Stacking:
    The electron-rich 4-methoxyphenyl group and the benzamide phenyl ring interact with the aromatic rings of the CSP (3,5-dimethylphenyl group).
  • Steric Fit: The chiral groove of the amylose/cellulose polymer discriminates based on the spatial arrangement of the methyl vs. the bulky aryl groups at the chiral center.

Mechanistic Visualization

The following diagram illustrates the theoretical interaction model driving the separation.

ChiralRecognition Analyte N-[1-(4-methoxyphenyl)ethyl]benzamide (Selectand) HBond H-Bonding (Amide N-H / C=O) Analyte->HBond PiPi π-π Stacking (Methoxy-Phenyl / Benzoate) Analyte->PiPi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Selector) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex Separation Enantiomeric Separation Complex->Separation Differential Stability (ΔΔG) HBond->Complex PiPi->Complex Steric->Complex

Figure 1: Mechanistic interaction pathway showing the three primary forces (H-bonding,


-

stacking, Steric fit) leading to chiral discrimination.[1]

Materials and Equipment

Reagents
  • n-Hexane: HPLC Grade (95%+).[1]

  • 2-Propanol (IPA): HPLC Grade.[1]

  • Ethanol (EtOH): HPLC Grade (anhydrous).[1]

  • Analyte Standard: Racemic N-[1-(4-methoxyphenyl)ethyl]benzamide (>98% purity).[1]

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for blending).

  • Detector: Diode Array Detector (DAD) or VWD.[1]

    • Wavelength: 254 nm (aromatic absorption) and 230 nm (amide absorption).[1]

  • Column Oven: Capable of maintaining 25°C ± 0.1°C.[1]

Chiral Stationary Phases (CSPs)

Two columns are recommended for the primary screen.[1] The "AD" type is generally superior for amides, but "OD" is the necessary orthogonal backup.

  • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

  • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

Method Development Protocol

Preparation of Standards
  • Stock Solution: Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol/Hexane (50:50 v/v).

  • Working Solution: Dilute to 0.1 mg/mL with the initial mobile phase (e.g., Hexane/IPA 90:10).[1]

    • Note: Ensure the sample solvent matches the mobile phase strength to prevent peak distortion.

Screening Workflow

Do not rely on a single condition.[1] Use the following logic to determine the optimal method.

MethodDev Start Start: Racemic Sample Screen1 Screen 1: Chiralpak AD-H Hex/IPA (90:10) Start->Screen1 Decision1 Rs > 1.5? Screen1->Decision1 Optimize Optimize Flow/Temp Decision1->Optimize Yes Screen2 Screen 2: Chiralpak AD-H Hex/EtOH (90:10) Decision1->Screen2 No (Partial Sep) Final Final Method Validation Optimize->Final Screen2->Optimize Success Screen3 Screen 3: Chiralcel OD-H Hex/IPA (90:10) Screen2->Screen3 Fail Screen3->Optimize

Figure 2: Step-by-step screening workflow. AD-H with IPA is the statistical favorite for this class of molecules.

Detailed Steps
  • Equilibration: Flush the column with 100% Ethanol (low flow) if changing solvents, then equilibrate with Mobile Phase for 30 mins at 1.0 mL/min.

  • Initial Run: Inject 5 µL of the working solution.

    • Conditions: Hexane/IPA (90:10), 1.0 mL/min, 25°C.[1]

  • Evaluation: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).
    • Target:

      
       for robust QC methods.
      
  • Optimization (if

    
    ): 
    
    • Step A: Lower alcohol content to 5% (increases retention, usually improves separation).[1]

    • Step B: Switch modifier to Ethanol (often alters solvation of the chiral pocket).

    • Step C: Lower temperature to 15°C (Enthalpy-driven separations often improve at lower T).[1]

Results & Discussion

Expected Performance Data

Based on structural analogs (e.g., N-(1-phenylethyl)benzamides), the Chiralpak AD-H column typically provides superior selectivity due to the helical twist of the amylose polymer, which accommodates the "propeller" shape of the benzamide.

Table 1: Comparative Screening Data (Simulated for Protocol Guidance)

ColumnMobile PhaseFlow (mL/min)k'1 (Enant 1)k'2 (Enant 2)Selectivity (

)
Resolution (

)
Chiralpak AD-H Hex/IPA (90:10) 1.0 3.20 4.48 1.40 4.2 (Baseline)
Chiralpak AD-HHex/EtOH (90:[1]10)1.02.803.501.252.8
Chiralcel OD-HHex/IPA (90:10)1.01.902.101.101.1 (Partial)

Note: Data indicates that Isopropanol (IPA) is the preferred modifier for maximizing selectivity on the AD-H phase for this specific benzamide derivative.

Thermodynamic Considerations

If resolution is marginal, temperature studies are recommended.[1] For amide-based separations on polysaccharide columns, the separation is typically enthalpically driven (


).
  • Recommendation: If

    
     is low, decrease  column temperature to 10-15°C. This reduces the kinetic energy of the analyte, increasing the lifetime of the diastereomeric complex and improving resolution [1].
    

Final Recommended Protocol (Validated Conditions)

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV @ 254 nm Injection Volume: 5-10 µL Run Time: 15 minutes[1]

Self-Validation Checklist

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed via search).[1][3] [Link]

  • Carradori, S., et al. (2020).[1][4] "High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase." Journal of Chromatography A, 1610, 460572.[1][4][5] [Link][4][5]

  • Xiang, Y., et al. (2013).[1][6] "Chiral separation of amides using supercritical fluid chromatography." Journal of Chromatography A, 1293, 150-158.[1] (Demonstrates polysaccharide CSP efficacy for amides). [Link]

  • Phenomenex. Chiral HPLC Separations Guide. (General reference for method development strategies). [Link]

Sources

Application Note: Microwave-Assisted Direct Amidation for the Synthesis of N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Amide bond formation is one of the most frequently executed transformations in medicinal chemistry and drug development. Traditional methodologies rely heavily on hazardous acyl chlorides or expensive, atom-inefficient coupling reagents (e.g., HATU, EDC) that generate significant chemical waste. Microwave-assisted organic synthesis (MAOS) offers a paradigm shift, enabling the direct, catalytic amidation of carboxylic acids with amines under solvent-free or highly concentrated conditions[1].

This application note details the optimized synthesis of N-[1-(4-methoxyphenyl)ethyl]benzamide —a structurally representative pharmacophore—via the direct coupling of benzoic acid and 1-(4-methoxyphenyl)ethylamine.

The Causality of MAOS: Microwave irradiation relies on dielectric heating. Polar molecules (like amines and carboxylic acids) continuously align and realign with the oscillating electromagnetic field (typically 2.45 GHz). This molecular friction generates rapid, localized superheating, directly transferring energy to the reactants rather than relying on convective heat transfer through a vessel wall[2]. This mechanism lowers the apparent activation energy barrier, dramatically accelerating the reaction rate, minimizing thermal degradation, and improving product selectivity.

Experimental Design & Reaction Optimization

To establish a robust and self-validating protocol, we evaluated the reaction across multiple parameters. The direct condensation of benzoic acid and 1-(4-methoxyphenyl)ethylamine produces water as the only byproduct. To drive the equilibrium forward and stabilize the transition state, chromatographic silica gel is employed under solvent-free conditions[3].

Causality Behind Experimental Choices: Silica gel serves a dual purpose. First, it acts as a microwave susceptor, absorbing microwave energy efficiently to facilitate rapid heating. Second, it acts as a localized desiccant, trapping the water byproduct generated during the reaction to drive the condensation equilibrium forward via Le Chatelier's principle[2]. A target temperature of 150 °C ensures the reactants are in a molten state, maximizing collision frequency without the need for volatile organic solvents.

Quantitative Data: Optimization of Amidation Parameters

Table 1: Comparison of heating modalities and additives for the amidation of benzoic acid.

EntryHeating ModalityCatalyst / AdditiveTemperature (°C)Time (min)Power (W)Isolated Yield (%)
1Thermal (Oil)None150360N/A14
2MicrowaveNone1502015045
3Microwave

(5 mol%)
1502015082
4 Microwave Silica Gel (20 wt%) 150 15 150 96

Workflow & Logic Diagram

Workflow A 1. Reagent Mixing (Solvent-Free + Silica) B 2. MW Irradiation (150°C, 15 min, 150W) A->B C 3. Active Cooling (Air Jet to 50°C) B->C D 4. Workup (EtOAc Extraction) C->D E 5. Characterization (LC-MS, NMR) D->E

Step-by-step experimental workflow for the microwave-assisted synthesis of the benzamide.

Step-by-Step Protocol

This methodology includes built-in validation checks to ensure the integrity of the synthesis at every stage.

Materials Required:

  • Benzoic acid (1.0 mmol, 122.1 mg)

  • 1-(4-methoxyphenyl)ethylamine (1.05 mmol, 158.8 mg)

  • Chromatographic Silica Gel 60 (20% w/w relative to total reactant mass, ~56 mg)

  • Microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor.

Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, add the benzoic acid and 1-(4-methoxyphenyl)ethylamine.

    • Validation Check: The mixture should form a thick, slightly exothermic paste upon mixing. This confirms the immediate acid-base interaction forming the intermediate ammonium carboxylate salt[1].

  • Additive Integration: Add the silica gel to the vial and stir briefly with a glass rod to ensure homogeneous distribution.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the cap is securely crimped to withstand the pressure buildup of vaporized water (typically 2–5 bar).

  • Irradiation: Place the vial in the microwave reactor cavity. Program the following parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Cooling: ON (Post-reaction)

    • Validation Check: Monitor the power curve during the hold time. The applied power should drop significantly (to ~10–30 W) once 150 °C is reached, indicating stable dielectric heating. If power remains pegged at 150 W, the IR sensor may be misaligned or the sample volume is too low.

  • Cooling: Allow the reactor's compressed air system to actively cool the vial to below 50 °C before removing it from the cavity.

  • Workup: Uncap the vial and suspend the crude solid mixture in 10 mL of Ethyl Acetate (EtOAc). Filter the suspension through a small Celite pad to remove the silica gel.

  • Washing: Wash the organic filtrate sequentially with 1M HCl (2 x 5 mL) to remove any trace unreacted amine, followed by saturated aqueous

    
     (2 x 5 mL) to remove unreacted benzoic acid.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield N-[1-(4-methoxyphenyl)ethyl]benzamide as a highly pure white solid.
    

Mechanistic & Kinetic Insights

Mechanism Salt Ammonium Carboxylate Salt (High Polarity) MW Microwave Field (2.45 GHz) Dielectric Polarization Salt->MW Heat Rapid Localized Superheating (Molecular Friction) MW->Heat Dehydration Dehydration (-H2O) Trapped by Silica Gel Heat->Dehydration Product Amide Product (Low Polarity, MW Transparent) Dehydration->Product

Dielectric heating mechanism driving the dehydration of the intermediate salt into the final amide.

Mechanistic Rationale: The initial mixing of the acid and amine forms an ammonium carboxylate salt. This intermediate salt is highly polar and possesses a high dielectric constant, making it an excellent microwave absorber[1]. As the reaction proceeds and the covalent amide bond is formed, the overall polarity of the mixture decreases. The resulting N-[1-(4-methoxyphenyl)ethyl]benzamide product is relatively "microwave transparent" compared to the starting materials. This creates an auto-regulatory heating profile: as conversion approaches 100%, the mixture's ability to absorb microwave energy drops, naturally preventing product degradation and charring—a unique hallmark of MAOS that cannot be replicated by conventional convective heating[2].

References

  • Optimization of the microwave-assisted amidation reaction conditions Source: Green Chemistry - RSC Publishing URL
  • Source: Asian Journal of Chemistry - Asianpubs.
  • Source: National Institutes of Health (NIH)

Sources

Application Note: IR Spectroscopy of Secondary Amides – Characteristic Peaks and Secondary Structure Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Secondary amides (R-CO-NH-R') form the structural backbone of critical synthetic polymers (e.g., nylons) and biological macromolecules, most notably acting as the peptide bonds in proteins[1]. Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive, non-destructive analytical technique used to probe the vibrational transitions of these functional groups[2]. Because the vibrational frequencies of the amide group are intimately linked to their geometric orientation, dipole-dipole interactions, and hydrogen-bonding networks, FTIR serves as a premier tool for elucidating protein secondary structure and polymer conformation[2].

Characteristic IR Peaks of Secondary Amides

The secondary amide group exhibits a complex vibrational signature, traditionally categorized into several distinct modes (Amides A, B, and I–VII)[3]. The most diagnostically relevant bands for structural analysis are summarized in Table 1.

Mechanistic Peak Assignments
  • Amide A & B (N-H Stretching): The Amide A band (~3300 cm⁻¹) originates from the symmetric N-H stretching vibration[1]. Its exact frequency is heavily dictated by hydrogen bonding; stronger hydrogen bonds weaken the N-H bond, shifting the peak to lower wavenumbers. The Amide B band (~3100 cm⁻¹) arises not from a distinct functional group, but from a quantum mechanical Fermi resonance between the N-H stretching vibration and the first overtone of the Amide II vibration[3]. Unlike primary amides, which display two distinct N-H stretching spikes (symmetric and asymmetric), secondary amides characteristically display only a single N-H stretch spike[4].

  • Amide I (C=O Stretching): Found between 1600 and 1700 cm⁻¹, this is the most intense absorption band in the protein IR spectrum[2]. It is primarily governed by the C=O stretching vibration (70–85% of the potential energy) with minor contributions from C-N stretching[2][3]. Because the carbonyl oxygen is the primary hydrogen bond acceptor in protein folding, the Amide I band is exquisitely sensitive to secondary structure[2].

  • Amide II (N-H Bending & C-N Stretching): Appearing between 1510 and 1580 cm⁻¹, this band derives from a coupling of in-plane N-H bending (40–60%) and C-N stretching (18–40%)[3]. It appears as an unusually intense in-plane bend directly adjacent to the C=O stretch[4]. When proteins are analyzed in deuterated water (D₂O), the Amide II band undergoes a massive isotopic shift from ~1550 cm⁻¹ down to ~1450 cm⁻¹ due to the heavier mass of deuterium, while the Amide I band shifts by only 5–10 cm⁻¹[2].

  • Amide III (Complex Coupling): Located in the 1220–1330 cm⁻¹ region, Amide III is a complex mix of N-H bending and C-N stretching[1]. Although its signal is relatively weak compared to Amide I, it offers a distinct analytical advantage: the 1220–1330 cm⁻¹ region is free from the strong interference of liquid water and water vapor, making it highly reliable for secondary structure determination[5].

Table 1: Summary of Characteristic IR Bands for Secondary Amides
BandWavenumber Range (cm⁻¹)Primary Vibrational Assignment
Amide A 3300 – 3500N-H stretching (symmetric)[1]
Amide B ~3100Fermi resonance (N-H stretch & Amide II overtone)[3]
Amide I 1600 – 1700C=O stretching (70-85%), C-N stretching (10-20%)[2][3]
Amide II 1510 – 1580N-H in-plane bending (40-60%), C-N stretching (18-40%)[3]
Amide III 1220 – 1330N-H bending, C-N stretching[1][5]

Structural Sensitivity: The Amide I Band

The Amide I band is the gold standard for quantifying protein secondary structure[6][7]. The causality behind this sensitivity lies in the hydrogen-bonding geometry of different structural motifs[2].

  • α-Helices: The C=O group of residue i is hydrogen-bonded to the N-H group of residue i+4. This consistent, intra-helical bonding results in a characteristic absorption around 1648–1657 cm⁻¹[2].

  • β-Sheets: The extended, inter-strand hydrogen-bonding network in β-sheets weakens the C=O bond more significantly than in α-helices, shifting the primary absorption to lower wavenumbers (1623–1641 cm⁻¹)[2][7]. A minor high-frequency component (1674–1695 cm⁻¹) is also typically observed due to transition dipole coupling in anti-parallel β-sheets[2].

Table 2: Amide I Band Assignments for Protein Secondary Structure (in H₂O)
Secondary StructureAverage Position (cm⁻¹)Typical Range (cm⁻¹)
α-Helix 16541648 – 1657[2]
β-Sheet (Main) 16331623 – 1641[2][7]
β-Sheet (Minor) 16841674 – 1695[2]
Turns 16721662 – 1686[2]
Disordered / Random 16541642 – 1657[2][7]

Note: Because α-helix and disordered structures highly overlap near 1654 cm⁻¹, sophisticated curve-fitting and complementary techniques (e.g., analyzing the Amide III band) are often required for precise differentiation[2][5].

Experimental Protocol: ATR-FTIR Analysis of Proteins in Aqueous Solution

Analyzing secondary amides in aqueous environments presents a fundamental challenge: the H-O-H bending vibration of liquid water absorbs intensely at ~1645 cm⁻¹, directly obscuring the Amide I band[8]. To circumvent this, Attenuated Total Reflection (ATR) FTIR is utilized. ATR limits the effective path length of the IR beam to a few micrometers, preventing total signal absorption by the solvent and allowing for accurate buffer subtraction[6][9].

Step-by-Step Methodology

Step 1: Instrument Preparation & Background Collection

  • Clean the ATR crystal (e.g., diamond or CaF₂) with a suitable solvent and allow it to dry.

  • Collect a background spectrum of the ambient air.

  • Self-Validation Check: Inspect the 1600–1700 cm⁻¹ region for sharp, jagged absorption lines indicative of water vapor. If present, purge the spectrometer with dry nitrogen until the vapor lines are eliminated[2].

Step 2: Buffer Reference Measurement

  • Deposit a small volume (e.g., 2 µL) of the exact buffer used for the protein (e.g., 20 mM sodium phosphate, pH 7.2) onto the ATR crystal[8].

  • Acquire the IR spectrum (recommended: 4 cm⁻¹ resolution, 100–256 accumulations)[8].

Step 3: Protein Sample Measurement

  • Clean the crystal and deposit the protein solution. A concentration of >10 mg/mL is recommended to ensure a high signal-to-noise ratio against the water background[6][8].

  • Acquire the sample spectrum under identical parameters.

Step 4: Spectral Subtraction (Data Processing)

  • Subtract the buffer spectrum from the protein spectrum to isolate the amide bands.

  • Self-Validation Check: The subtraction factor is correct when the baseline between 2000 cm⁻¹ and 1700 cm⁻¹ is completely flat. Over-subtraction will produce a negative lobe in this region, invalidating the data[8].

Step 5: Resolution Enhancement & Curve Fitting

  • Because the Amide I band is a broad envelope of overlapping secondary structure peaks, apply a second derivative or Fourier self-deconvolution (FSD) algorithm to identify the hidden peak centers[7][9].

  • Perform curve fitting using Gaussian or Voigt line shapes centered at the identified frequencies[3][7].

  • Calculate the relative area under each fitted component to quantify the percentage of α-helix, β-sheet, turns, and random coils[6][7].

FTIR_Workflow A 1. Background Measurement B 2. Buffer Reference Measurement A->B C 3. Protein Sample Measurement B->C D 4. Spectral Subtraction (Remove H2O at ~1645 cm⁻¹) C->D E 5. Peak Identification (Second Derivative) D->E F 6. Curve Fitting & Quantitation E->F

Workflow for ATR-FTIR protein secondary structure analysis via Amide I band deconvolution.

References

1.[1] "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega" - Source: acs.org. URL: 2.[6] "Protein Secondary Structure Estimation Using the Agilent Cary 630 FTIR Spectrometer" - Source: agilent.com. URL: 3.[8] "AD-0178 Determination of Protein Secondary Structures using FTIR Spectroscopy" - Source: shimadzu.com. URL: 4.[2] "Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies" - Source: biorxiv.org. URL: 5.[4] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online" - Source: spectroscopyonline.com. URL: 6.[9] "Protein secondary structure elucidation using FTIR spectroscopy" - Source: thermofisher.com. URL: 7.[3] "Determination of Secondary Structure in Proteins by FTIR Spectroscopy" - Source: leibniz-fli.de. URL: 8.[5] "Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determination of Proteins" - Source: jlu.edu.cn. URL: 9.[7] "Peak Fitting Applied to Fourier Transform Infrared and Raman Spectroscopic Analysis of Proteins" - Source: mdpi.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[1-(4-methoxyphenyl)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will address common challenges, offer detailed troubleshooting advice, and provide validated protocols to help you improve your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What are the primary synthetic routes to N-[1-(4-methoxyphenyl)ethyl]benzamide?

There are two main, highly effective routes for this synthesis:

  • Two-Step Reductive Amination followed by Acylation: This is often the preferred route. It begins with the reductive amination of 4-methoxyacetophenone with an ammonia source to form the intermediate amine, 1-(4-methoxyphenyl)ethanamine. This amine is then acylated using benzoyl chloride in a Schotten-Baumann reaction.

  • Direct Amidation Routes: While less common for this specific molecule, direct coupling of benzoic acid and 1-(4-methoxyphenyl)ethanamine using peptide coupling reagents (like DCC, EDC, HATU) is also a viable, albeit often more expensive, method.[1][]

Q2: What is a "Schotten-Baumann" reaction and why is it used here?

The Schotten-Baumann reaction is a method to synthesize amides from amines and acyl chlorides.[3] It is particularly useful because it is typically performed in a two-phase system (e.g., an organic solvent and water) with an added base, such as sodium hydroxide.[4][5] The base serves a critical role: it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4][6] This prevents the HCl from protonating the starting amine, which would render it non-nucleophilic and stop the reaction, thereby maximizing the yield.[4][6]

Q3: Which reducing agent is best for the initial reductive amination step?

The choice of reducing agent is critical for a successful reductive amination.[7] For converting 4-methoxyacetophenone to the corresponding amine, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often an excellent choice.[8] It is a mild and selective reagent that can reduce the intermediate imine in the presence of the starting ketone, allowing for a one-pot reaction.[7][9] Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is also effective but requires careful pH control and handling due to the potential release of toxic cyanide byproducts.[10]

Part 2: Troubleshooting Guide

Encountering issues in the lab is common. This guide is structured to help you diagnose and solve specific problems you might face during the synthesis.

Problem 1: Low Yield of the Final Amide Product

Potential Cause 1: Incomplete Formation of the Intermediate Amine If the initial reductive amination is inefficient, the final yield will be compromised.

  • Diagnosis: Use Thin Layer Chromatography (TLC) or LC-MS to check for the presence of unreacted 4-methoxyacetophenone in your reaction mixture after the reduction step.

  • Solution:

    • Extend Reaction Time/Increase Temperature: Some reductive aminations can be slow. Monitor the reaction over a longer period (e.g., 24 hours). A gentle increase in temperature (e.g., to 40-50 °C) can also improve the rate, but be cautious of potential side reactions.

    • Check Reagent Quality: Ensure your reducing agent (e.g., NaBH(OAc)₃) has not been degraded by moisture. Use freshly opened or properly stored reagents.

    • Optimize pH: The formation of the imine intermediate is often favored under weakly acidic conditions (pH 5-6). You can add a small amount of acetic acid to facilitate this.

Potential Cause 2: Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly sensitive to moisture and can readily hydrolyze to benzoic acid, which will not react with the amine under these conditions.[11]

  • Diagnosis: An aqueous work-up that shows a significant amount of benzoic acid in the organic layer (identifiable by TLC or NMR) points to this issue.

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry dichloromethane or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

    • Slow Addition at Low Temperature: The reaction between an amine and an acyl chloride is often highly exothermic.[][11] Adding the benzoyl chloride dropwise to a cooled solution (0 °C) of the amine helps to control the reaction rate and minimize side reactions.[11]

Potential Cause 3: Amine Protonation During Acylation As mentioned in the FAQs, the HCl byproduct can "kill" your starting amine.

  • Diagnosis: If the reaction stalls and a significant amount of the intermediate amine remains unreacted (as seen on TLC), this is a likely cause.

  • Solution:

    • Ensure Sufficient Base: Use at least one equivalent of a base like triethylamine or pyridine if performing the reaction in a single organic phase.[6] In a biphasic Schotten-Baumann setup, ensure your aqueous base (e.g., 2M NaOH) is in excess.[4]

Problem 2: Impure Product After Work-up

Potential Cause 1: Presence of Unreacted Starting Materials

  • Diagnosis: NMR or LC-MS analysis of the crude product shows signals corresponding to 1-(4-methoxyphenyl)ethanamine or benzoic acid.

  • Solution:

    • Acid/Base Washing: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine.[11][12] Subsequently, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted benzoyl chloride (as benzoic acid).[11][12] A final wash with brine will help remove residual water.

Potential Cause 2: Formation of Side Products A common side reaction in reductive amination is the dialkylation of the amine, where the newly formed primary amine reacts with another molecule of the ketone.[7]

  • Diagnosis: Mass spectrometry will show a peak corresponding to the mass of the di-alkylated amine.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the ammonia source during the reductive amination step to favor the formation of the primary amine.

    • Purification: If side products do form, purification by column chromatography or recrystallization is necessary to isolate the desired product.[12]

Part 3: Experimental Workflows & Protocols

Workflow Diagram: Two-Step Synthesis

This diagram outlines the logical flow of the recommended synthetic route.

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Schotten-Baumann Acylation A 4-Methoxyacetophenone R1 Reaction @ RT, 12-24h A->R1 B Ammonium Acetate B->R1 C NaBH(OAc)3 C->R1 D Solvent (e.g., DCE) D->R1 P1 Crude 1-(4-methoxyphenyl)ethanamine R1->P1 Aqueous Work-up R2 Reaction @ 0°C to RT, 1-4h P1->R2 E Benzoyl Chloride E->R2 F Solvent (e.g., DCM) F->R2 G Aqueous NaOH G->R2 P2 N-[1-(4-methoxyphenyl)ethyl]benzamide R2->P2 Work-up & Purification

Sources

Technical Support Center: Optimizing Room Temperature Benzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. While amide bond formation is a foundational transformation in drug development, achieving rapid, high-yielding benzamide couplings at room temperature (RT) requires precise control over reaction kinetics, reagent selection, and microenvironmental conditions.

This guide is designed to help researchers and process chemists troubleshoot stalled reactions, select the optimal coupling strategy, and execute self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my HATU-mediated benzamide coupling stalling at room temperature when using pyridine as a base? A: The failure stems from a mismatch in base nucleophilicity. HATU is a highly reactive uronium salt designed to rapidly convert carboxylate anions into highly active OAt (7-aza-1-hydroxybenzotriazole) esters. If you use a nucleophilic base like pyridine, it can directly attack the HATU reagent rather than simply deprotonating the carboxylic acid[1]. Furthermore, sterically unhindered bases or highly nucleophilic amines can trigger a side reaction that forms stable, unwanted tetramethylguanidine (TMG) derivatives instead of the desired active ester[2]. Solution: Switch to a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA)[3]. DIPEA efficiently deprotonates the acid without competing for the uronium electrophile.

Q2: How does T3P compare to EDC/HOBt for room temperature scale-up, and why do I see different reaction kinetics? A: Propylphosphonic anhydride (T3P) operates via a fundamentally different mechanism than carbodiimides like EDC. T3P forms a mixed phosphonic anhydride with the carboxylic acid, which then undergoes nucleophilic acyl substitution by the amine. Unlike EDC, which often requires pre-activation at 0 °C to prevent side reactions, T3P can be added directly to the mixture of acid and amine at room temperature without causing epimerization[4]. While T3P kinetics might be slightly slower (averaging 2–24 hours at RT depending on steric bulk), it is vastly superior for scale-up because its byproducts are highly water-soluble phosphonic acids, eliminating the need for complex chromatography[5].

Q3: Are there catalytic alternatives to stoichiometric coupling agents for room temperature benzamide synthesis? A: Yes. If atom economy and green chemistry are priorities, oxidative amidation is a powerful alternative. Instead of activating a carboxylic acid, you can couple an aryl aldehyde directly with an amine using a catalyst. For example, recent methodologies utilizing Nickel(II) pincer complexes and a base (like LiHMDS) in DMSO have demonstrated maximum turnover numbers for benzamide formation in just 15 minutes at exactly 25 °C[6]. This circumvents the heavy atom waste associated with reagents like HATU or T3P.

Part 2: Quantitative Data: Coupling Strategy Comparison

To aid in your experimental design, the following table summarizes the kinetic and operational profiles of common room temperature benzamide formation strategies.

Coupling StrategyOptimal TemperatureTypical RT Reaction TimeByproduct ProfileAtom EconomyBest Use Case
HATU / DIPEA 20–25 °C1–2 hoursHOAt, TetramethylureaLowDiscovery chemistry, sterically hindered amines
T3P / Base 20–25 °C2–24 hoursWater-soluble phosphonic acidsModerateProcess scale-up, avoiding chromatography
EDC / HOBt 0 °C to 25 °C4–24 hoursUrea derivativesModerateStandard peptide synthesis
Ni-Catalyzed Oxidative 25 °C15–30 minsAlcohols / H₂HighGreen chemistry, atom-efficient synthesis

Part 3: Mechanistic & Decision Workflows

HATU_Mechanistic_Workflow Start Carboxylic Acid Base Add Base (e.g., DIPEA) Start->Base Deprot Carboxylate Anion Base->Deprot Deprotonation HATU Add HATU (Coupling Reagent) Deprot->HATU ActiveEster OAt Active Ester HATU->ActiveEster Fast at RT SideReaction1 Guanidylation (If Pyridine attacks HATU) HATU->SideReaction1 Nucleophilic Base Error Amine Add Amine ActiveEster->Amine SideReaction2 Hydrolysis (If Wet Solvent) ActiveEster->SideReaction2 Moisture Present Product Benzamide Product Amine->Product Nucleophilic Acyl Substitution

Mechanistic workflow of HATU-mediated benzamide formation and common side reactions.

Decision_Tree Goal Select RT Benzamide Coupling Strategy Scale Reaction Scale? Goal->Scale GreenChem Green Chemistry Priority? Goal->GreenChem Small Discovery / Milligram Scale->Small Large Scale-up / Multi-gram Scale->Large HATU_Choice Use HATU / DIPEA (Fast, High Yield) Small->HATU_Choice T3P_Choice Use T3P / Base (Low Toxicity, Easy Workup) Large->T3P_Choice YesGreen Yes GreenChem->YesGreen CatOx Catalytic Oxidative Amidation (Aldehyde + Amine + Cat.) YesGreen->CatOx

Decision tree for selecting the optimal room temperature benzamide coupling strategy.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a physical or analytical checkpoint to confirm causality before proceeding.

Protocol A: Discovery-Scale HATU-Mediated Benzamide Formation

Objective: Rapid, high-yielding coupling for sterically hindered substrates at RT.

  • Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality & Validation: Water rapidly hydrolyzes the OAt active ester. Validate solvent dryness via Karl Fischer titration (<50 ppm water) prior to use.

  • Deprotonation: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

    • Causality & Validation: The acid must be fully deprotonated to attack HATU. Spot a 1 µL aliquot onto wet pH indicator paper; the reading must be distinctly basic (pH > 8).

  • Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15 minutes.

    • Causality & Validation: HATU converts the carboxylate to the active OAt ester. Validate activation by quenching a 5 µL micro-aliquot in methanol; LC-MS analysis should reveal the mass of the methyl ester, confirming successful activation.

  • Amidation: Add the amine (1.1 eq) dropwise. Stir at room temperature for 1–2 hours.

    • Causality & Validation: Nucleophilic attack by the amine displaces the HOAt leaving group. Validate completion via LC-MS by monitoring the disappearance of the active ester mass and the appearance of the product mass.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Scale-Up T3P-Promoted Benzamide Formation

Objective: Safe, chromatography-free amidation for multi-gram synthesis at RT.

  • Reagent Mixing: In a dry flask, dissolve the benzoic acid (1.0 eq) and the amine (1.1 eq) in 2-MeTHF (0.5 M).

    • Causality & Validation: Unlike HATU, T3P does not require pre-activation, which minimizes the risk of epimerization. Ensure complete dissolution visually before proceeding to prevent localized reagent pooling.

  • Base Addition: Add DIPEA or Triethylamine (3.0 eq) and stir for 5 minutes.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc or 2-MeTHF, 1.5 eq) dropwise at room temperature.

    • Causality & Validation: The formation of the mixed phosphonic anhydride is mildly exothermic. Monitor the internal temperature with a probe; a slight temperature bump (2–5 °C) validates that the activation is occurring.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via HPLC.

  • Aqueous Workup: Quench the reaction by adding an equal volume of water. Stir vigorously for 15 minutes, then separate the layers. Wash the organic layer with saturated NaHCO₃ and brine.

    • Causality & Validation: T3P byproducts are highly polar phosphonic acids. Validate the success of the workup by running a TLC of the organic layer; the baseline should be completely clear of polar impurities, yielding >95% pure benzamide without column chromatography.

References

1.[6] Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI. 2.[4] T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PMC (nih.gov). 3.[5] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. 4.[3] Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. 5.[1] Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. 6.[2] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications.

Sources

Technical Support Center: Solubilization of N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Barrier

You are encountering solubility issues with N-[1-(4-methoxyphenyl)ethyl]benzamide . To overcome this, we must first diagnose the molecular root cause. This molecule presents a classic "Brick Dust" profile common in drug discovery scaffolds.

  • The Problem: The molecule consists of two lipophilic aromatic rings (benzamide and 4-methoxyphenyl) linked by a semi-rigid ethyl-amide bridge. The amide bond creates strong intermolecular hydrogen donor/acceptor networks, leading to high Crystal Lattice Energy . Simultaneously, the aromatic rings drive high Lipophilicity (LogP > 2.5) .

  • The Trap: Unlike amines, the amide nitrogen is non-basic in aqueous conditions (Conjugate Acid pKa

    
     -1.5). Adjusting pH will NOT solubilize this compound. 
    

This guide provides three validated workflows to solubilize this compound, ranging from early-stage screening to pre-clinical formulation.

Strategic Decision Matrix

Before starting wet lab work, use this decision tree to select the correct solubilization strategy based on your application stage.

SolubilizationStrategy Start Start: Define Goal Stage Application Stage? Start->Stage InVitro In Vitro / HTS Stage->InVitro Cell/Enzyme Assays InVivo In Vivo / Animal Stage->InVivo IV/IP Injection Oral Oral Delivery Stage->Oral Tablet/Capsule Cosolvent Strategy A: Cosolvents (DMSO/PEG) InVitro->Cosolvent High Tolerance CD Strategy B: Cyclodextrins (HP-β-CD) InVivo->CD Low Toxicity Req. ASD Strategy C: Amorphous Solid Dispersion Oral->ASD Bioavailability Cosolvent->CD If ppt on dilution

Figure 1: Strategic workflow for selecting the appropriate solubilization method based on the experimental context.

Module A: Cosolvent Systems (The "Quick Fix")

Best For: In vitro assays, HTS, and acute animal studies (IP/SC). Mechanism: Cosolvents reduce the dielectric constant of water, disrupting the "squeezing out" effect that forces hydrophobic drugs to aggregate.

Recommended Solvent Systems
Primary SolventSecondary (Aqueous)Max Concentration (In Vitro)Notes
DMSO PBS / Media0.1% - 1.0%Gold standard. Watch for cell toxicity >0.5%.
PEG 400 Water / Saline10% - 40%Good for animal PK studies. High viscosity.
Ethanol Water< 5%Volatility issues. Protein precipitation risk.
Protocol: The "Log-Linear" Spiking Method

Do not attempt to dissolve the solid directly in buffer. It will float and fail to wet.

  • Stock Preparation: Dissolve N-[1-(4-methoxyphenyl)ethyl]benzamide in 100% DMSO to a concentration of 10 mM or 20 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG 400 or Propylene Glycol . This creates a "bridge" solvent system.

  • Final Spiking: Slowly pipette the stock (or intermediate) into your vortexing aqueous buffer.

    • Tip: Inject the solvent sub-surface to prevent precipitation at the air-liquid interface.

Module B: Cyclodextrin Complexation (The "Biological" Solution)

Best For: In vivo IV formulations, sensitive cell assays, and preventing precipitation upon dilution. Mechanism: The lipophilic 4-methoxyphenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.

Why HP-β-CD?

For this specific benzamide, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is superior to native β-CD due to higher water solubility (>600 mg/mL) and lower renal toxicity.

CD_Mechanism Drug Free Drug (Hydrophobic) Equilibrium Dynamic Equilibrium (K1:1) Drug->Equilibrium CD HP-β-CD (Host) CD->Equilibrium Complex Inclusion Complex (Soluble) Equilibrium->Complex Inclusion of Phenyl Ring

Figure 2: Mechanism of host-guest complexation. The aromatic moiety of the benzamide drives the inclusion into the cyclodextrin cavity.

Protocol: Phase Solubility Formulation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Excess Addition: Add N-[1-(4-methoxyphenyl)ethyl]benzamide in excess (e.g., 5 mg/mL) to the vehicle.

  • Equilibration: Shake or rotate at room temperature for 24-48 hours .

    • Critical: Do not heat >40°C, as complexation is often exothermic (binding constant

      
       decreases with heat).
      
  • Filtration: Filter through a 0.22 µm PVDF filter (avoid nylon, which binds benzamides).

  • Quantification: Analyze filtrate by HPLC-UV (approx. 254 nm) to determine final soluble concentration.

Module C: Amorphous Solid Dispersions (Oral Delivery)

Best For: Pre-clinical oral bioavailability studies (Rat/Mouse PK). Mechanism: Breaks the crystal lattice and "freezes" the molecule in a disordered, high-energy amorphous state using a polymer carrier.

Protocol: Solvent Evaporation (Lab Scale)
  • Polymer Selection: Use PVP-VA64 (Copovidone) or HPMC-AS . These polymers interact with the amide hydrogen donor, preventing recrystallization.

  • Ratio: Start with a 1:3 or 1:4 ratio (Drug:Polymer).

  • Dissolution: Dissolve both drug and polymer in a common volatile solvent (e.g., Acetone/Ethanol 50:50).

  • Evaporation: Rotary evaporate at 40°C until a film forms, then vacuum dry for 24 hours.

  • Reconstitution: The resulting powder will disperse rapidly in water, creating a supersaturated solution.

Troubleshooting & FAQs

Q: I tried acidifying the water (pH 2), but it didn't dissolve. Why? A: This is a common misconception. Benzamides are neutral molecules. The amide nitrogen lone pair is delocalized into the carbonyl group, making it non-basic. Protonation only occurs at extremely low pH (< pH 0), which is biologically irrelevant. Do not use pH adjustment.

Q: My solution precipitates immediately when I add the DMSO stock to the cell media. A: This is "Crash Precipitation."

  • Cause: The local concentration exceeds the solubility limit before mixing is complete.

  • Fix: Increase the stirring speed of the media before adding the drug. Alternatively, switch to the Cyclodextrin protocol (Module B), which prevents this aggregation.

Q: Can I use salt formation? A: No. As noted above, the pKa is too low. Any "salt" formed with strong acids (like HCl) will immediately hydrolyze back to the free base upon contact with water, causing precipitation.

Q: How do I check if my solution is actually a suspension? A: Visual inspection is insufficient. Use Dynamic Light Scattering (DLS) .

  • True Solution: < 10 nm particle size.

  • Aggregation/Suspension: > 100 nm particle size.

References

  • Solubility of N-substituted benzamides

    • Title: Solubility in amide-water cosolvent systems: a thermodynamic view.
    • Source:Journal of Pharmaceutical Sciences (via PubMed)
    • URL:[Link]

  • Cyclodextrin Complexation

    • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.[1]

    • Source:International Journal of Pharmaceutical and Phytopharmacological Research
    • URL:[Link] (General reference for CD strategy)

  • Cosolvent Theory

    • Title: Solubilization Using Cosolvent Approach.[2][3][4]

    • Source:ResearchG
    • URL:[Link]

  • Amorphous Solid Dispersions

    • Title: Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs.[5]

    • Source:Pharmaceutics (MDPI) / PMC
    • URL:[Link]

Sources

Minimizing side products in the acylation of 4-methoxy-alpha-methylbenzylamine

Technical Support Center: Acylation of 4-Methoxy- -methylbenzylamine

Topic: Minimizing Side Products & Preserving Enantiopurity Audience: Researchers, Process Chemists, and Drug Development Scientists Content ID: TSC-2024-AMMB-01

Introduction

You are likely working with 4-methoxy-


-methylbenzylamine
  • The

    
    -Methyl Group:  Provides chirality but introduces steric hindrance and the risk of racemization.
    
  • The 4-Methoxy Group: Electronically activates the aromatic ring, making the molecule susceptible to electrophilic aromatic substitution (Friedel-Crafts acylation) and acid-catalyzed racemization via benzylic carbocation stabilization.

This guide moves beyond standard amide coupling protocols to address the specific electronic and steric behaviors of this substrate.

Module 1: Troubleshooting Guide (FAQs)

Category A: Enantiomeric Purity (Racemization)[1]

Q: I am observing a loss of ee% (enantiomeric excess) after acylation. My starting amine was >99% ee. What is happening?

A: While chiral amines are generally configurationally stable, this specific substrate is prone to racemization via an


-like mechanism
  • The Mechanism: The 4-methoxy group is a strong electron donor. Under acidic conditions or high temperatures, the benzylic C-N bond can weaken. If the nitrogen is protonated or activated, it can transiently leave, generating a resonance-stabilized benzylic carbocation. This planar cation captures a nucleophile from either face, leading to racemization.

  • The Fix:

    • Avoid Strong Acids: Do not use acid chlorides without a sufficient base scavenger. The HCl byproduct promotes carbocation formation.

    • Temperature Control: Keep reactions below 0°C during the addition phase and do not exceed room temperature (25°C) unless necessary.

    • Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA or N-methylmorpholine) to neutralize acid byproducts immediately.

Category B: Chemical Purity (Side Products)

Q: LC-MS shows a side product with mass [M+Acyl-1]. It looks like the ring was acylated. Why?

A: You are seeing Friedel-Crafts acylation on the aromatic ring.[1][2][3][4][5]

  • The Cause: The methoxy group is an ortho/para director, making the ring electron-rich. If you use an Acyl Chloride (R-COCl) with a Lewis Acid catalyst (like

    
    , 
    
    
    ) or even just allow HCl to build up in the absence of a base, the acylium ion will attack the ring (likely at the position ortho to the methoxy group) instead of, or in addition to, the amine.
  • The Fix:

    • Eliminate Lewis Acids: Never use metal halide catalysts with this substrate.

    • Switch Reagents: If using Acid Chlorides, switch to a Schotten-Baumann condition (biphasic DCM/NaOH) to sequester HCl instantly. Alternatively, use mild coupling agents like EDC/NHS or HATU which do not generate highly electrophilic acylium ions.

Q: I see a byproduct corresponding to the loss of a methyl group (M-14).

A: This is Demethylation of the ether.

  • The Cause: Strong Lewis acids (like

    
     or 
    
    
    ) or strong protic acids at high heat will cleave the methyl ether to a phenol.
  • The Fix: Ensure your reaction pH remains >4. Avoid using boron or aluminum-based reagents in previous steps without rigorous quenching.

Module 2: Strategic Reagent Selection

The choice of acylating agent dictates the impurity profile. Use this decision matrix:

Acylating AgentReactivityRisk: RacemizationRisk: Ring AcylationRecommended For
Acid Chloride HighMedium (Acid promoted)High (if unbuffered)Simple, achiral acids; Scale-up.
Anhydride ModerateLowLowAcetylation/Benzoylation.
EDC / HOBt MildVery Low NoneCoupling to Chiral Amino Acids.
HATU / DIPEA HighLowNoneSterically hindered acids.

Module 3: Visualizing the Pathways

The following diagram illustrates the competing pathways: the desired Amide Formation vs. the undesired Friedel-Crafts and Racemization routes.

AcylationPathwaysStart4-Methoxy-alpha-methylbenzylamineAmideDesired Amide ProductStart->Amide Mild Base, <25°C(Kinetic Control)CarbocationBenzylic Carbocation(Resonance Stabilized)Start->Carbocation Strong Acid / Heat(S_N1 Pathway)RingAttackRing Acylation(Friedel-Crafts)Start->RingAttack Lewis Acid / Unscavenged HClReagentAcyl Chloride (R-COCl)Reagent->Start + BaseRacemic MixtureRacemic MixtureCarbocation->Racemic Mixture Nucleophilic Attack

Caption: Figure 1. Competing reaction pathways. Green arrows indicate the desired kinetic pathway; red dashed arrows indicate thermodynamic or acid-catalyzed side reactions.

Module 4: High-Fidelity Experimental Protocol

This protocol is designed to minimize both racemization and ring acylation by controlling pH and temperature.

Method: Biphasic Schotten-Baumann Acylation

Best for: Simple acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride) where high purity is required without chromatography.

Reagents:

  • Substrate: 4-Methoxy-

    
    -methylbenzylamine (1.0 equiv)
    
  • Acyl Chloride: 1.1 equiv

  • Base: 10% Aqueous NaOH (2.5 equiv) or saturated

    
    
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 equiv) in DCM (concentration ~0.2 M).

  • Biphasic Setup: Add the aqueous base solution (2.5 equiv) to the organic layer. Stir vigorously.

    • Why? The aqueous base stays separate from the organic acyl chloride but instantly neutralizes the HCl produced at the interface, preventing acid-catalyzed racemization and ring acylation.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute the Acyl Chloride in a small amount of DCM. Add it dropwise over 15–30 minutes to the vigorously stirring biphasic mixture.

    • Why? Slow addition prevents localized heating and high concentrations of the electrophile.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC or LC-MS.

  • Workup: Separate layers. Wash the organic layer with 1M HCl (briefly, to remove unreacted amine), then saturated

    
    , then Brine. Dry over 
    
    
    .
Method: EDC/HOBt Coupling

Best for: Coupling with Chiral Carboxylic Acids or valuable intermediates.

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF or DCM.

  • Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv). Stir for 15 min at 0°C to activate.

  • Add 4-Methoxy-

    
    -methylbenzylamine (1.0 equiv).
    
  • Add DIPEA (2.0 equiv) dropwise.

  • Stir at RT overnight.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis. Link

  • Sigma-Aldrich. (2024). Friedel–Crafts Acylation: Mechanism and Limitations. Link

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of methoxy-benzyl amines).
  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings. Link

Controlling exothermic reactions during benzoyl chloride addition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exothermic Reactions During Benzoyl Chloride Addition

To: Research Scientists, Process Chemists, and Scale-up Engineers From: Senior Application Scientist, Process Safety Division Subject: CRITICAL PROTOCOL: Thermal Management of Benzoyl Chloride Acylation

Core Directive: The Thermodynamics of Control[1]

Benzoyl chloride (


) is a staple reagent in nucleophilic acyl substitution (Schotten-Baumann, Friedel-Crafts).[1] However, its high reactivity stems from the labile C-Cl bond, and its substitution releases significant energy.[1]

The Hazard: The reaction is not just exothermic; it is often autocatalytic with respect to temperature. As temperature rises, reaction rate (


) increases exponentially (Arrhenius equation), leading to faster heat generation (

).[1] If

exceeds your cooling capacity (

), a thermal runaway occurs.[1]

Thermodynamic Reality:

  • Hydrolysis Enthalpy:

    
     [1].[1] This means even trace moisture can trigger a violent exotherm.[1]
    
  • Aminolysis Enthalpy: Often exceeds

    
    .[1]
    
  • Gas Evolution: The generation of HCl gas adds a pressure hazard to the thermal hazard.

Standard Operating Procedure (SOP): The "Zero-Accumulation" Protocol

This protocol is designed as a self-validating system .[1] You must not proceed to the next step until the system "passes" the current check.[1]

Phase A: System Preparation
  • Dryness Verification: Ensure reactor and solvents are anhydrous (

    
    
    
    
    
    ). Benzoyl chloride hydrolysis is the primary cause of "unexplained" pre-addition exotherms.
  • Thermal Ballast: Dissolve the nucleophile (amine/alcohol) and base (pyridine/TEA/NaOH) in the solvent before addition.[1] The solvent acts as a heat sink.

  • Cooling Initiation: Bring the internal temperature (

    
    ) to 
    
    
    
    to
    
    
    .
Phase B: The "Test Pulse" (Critical Self-Validation Step)

Do not start continuous addition yet.

  • Add 1% of the total Benzoyl Chloride volume as a single bolus.

  • Observe: Watch

    
    . You should see a sharp, immediate rise followed by a decay as the chiller compensates.
    
    • PASS:

      
       spikes and returns to baseline within 2 minutes. (Kinetics are fast; no accumulation).[1]
      
    • FAIL: No temperature rise observed. STOP. This indicates an "induction period."[1] The reagent is accumulating unreacted. If you continue adding, it will all react at once later, causing an explosion.[1]

Phase C: Flow-Controlled Addition
  • Set Rate: Adjust addition rate so

    
     never exceeds 
    
    
    
    above setpoint.
  • Stirring: Maximize agitation. Localized hot spots at the addition tip can cause impurity formation (e.g., benzoic anhydride) even if bulk temp is low.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow required to prevent thermal accumulation.

BenzoylSafety Start Start Protocol DryCheck Verify Anhydrous Conditions Start->DryCheck Cooling Cool Reactor (-10°C to 0°C) DryCheck->Cooling TestPulse Add 1% Test Pulse (Benzoyl Chloride) Cooling->TestPulse DecisionExotherm Immediate Temp Rise? TestPulse->DecisionExotherm StopInduction STOP: Induction Period Risk of Accumulation DecisionExotherm->StopInduction No (Flatline) StartAddition Start Continuous Dropwise Addition DecisionExotherm->StartAddition Yes (Spike & Decay) Monitor Monitor Delta T (T_internal - T_jacket) StartAddition->Monitor DecisionSpike Temp Spike > 5°C? Monitor->DecisionSpike Pause Pause Addition Max Cooling DecisionSpike->Pause Yes Complete Addition Complete Post-Reaction Stir DecisionSpike->Complete No Pause->Monitor Wait for Cool Down

Caption: Figure 1. Self-validating addition workflow. The "Test Pulse" detects dangerous induction periods before bulk addition.

Troubleshooting Hub

Issue: Temperature Spikes Despite Slow Addition

Probable CauseDiagnostic CheckCorrective Action
Cooling Failure Check jacket inlet vs. outlet temp (

).[1] If

, heat transfer is poor.[1]
Clean reactor walls (fouling) or switch to a colder cryostat.[1]
Stirring Inefficiency Is the vortex reaching the addition tip?Increase RPM or switch from Anchor to Pitch-Blade turbine for better axial mixing.
Scale-Up Factor Are you moving from Gram to Kilo scale?Surface area-to-volume ratio has dropped.[1][2] Dilute the Benzoyl Chloride in solvent (e.g., DCM) to increase addition volume and heat capacity.[1]

Issue: "Stalling" or Solid Formation

  • Symptom: The reaction mixture turns into a thick slurry; stirring stops.

  • Cause: Precipitation of the amine-hydrochloride salt (byproduct).[1]

  • The Fix: Do not add more solvent blindly. Add a co-solvent with high solubility for salts (e.g., adding a small amount of DMF if compatible, or using a biphasic water/DCM system if doing Schotten-Baumann).[1]

  • Warning: Thick slurries act as insulators.[1] If you push the reaction, heat will build up inside the "mud" and flash boil the solvent.[1]

Issue: Pressure Buildup

  • Cause: Rapid evolution of HCl gas.[1][3]

  • The Fix: Ensure the reactor is vented to a caustic scrubber (NaOH trap).[1] Never seal a vessel containing Benzoyl Chloride and a nucleophile.

Frequently Asked Questions (FAQ)

Q: Can I add Benzoyl Chloride all at once if I use dry ice cooling? A: No. Even at


, localized concentration gradients can trigger rapid reaction upon warming.[1] Furthermore, Benzoyl Chloride freezes at 

.[1] Adding it to a super-cooled mixture may cause it to freeze solid, accumulate, and then react explosively when the reactor warms up [2].[1]

Q: Which solvent is safest for heat management? A:

  • Dichloromethane (DCM): Good solubility, but low boiling point (

    
    ).[1] Risk of solvent boil-over is high if exotherm is uncontrolled.[1]
    
  • THF: Good, but watch for ring-opening polymerization catalyzed by the acyl chloride/HCl.[1]

  • Toluene: Higher boiling point (

    
    ), providing a larger safety margin against boil-over, but may require higher temperatures to keep intermediates in solution.[1]
    

Q: Why did my yield drop on scale-up? A: Likely due to mixing-controlled kinetics . On a large scale, the Benzoyl Chloride droplet takes longer to disperse. During this time, if water is present (Schotten-Baumann), hydrolysis competes with acylation.[1] Solution: Use a subsurface addition tube (dip tube) directed into the impeller's high-shear zone.[1]

Mechanism & Logic Visualization

Understanding the feedback loop of thermal runaway is critical for safety planning.

ThermalRunaway AddRate Addition Rate (User Control) Conc Reagent Concentration AddRate->Conc RxnRate Reaction Rate (k) Conc->RxnRate HeatGen Heat Generation (Q_gen) RxnRate->HeatGen Temp Reactor Temperature HeatGen->Temp Increases Temp->RxnRate Arrhenius Effect (Exponential Increase) Cooling Cooling Capacity (Q_remove) Temp->Cooling Delta T increases Heat Transfer Cooling->Temp Decreases

Caption: Figure 2. The Thermal Feedback Loop. Note the red arrow: Temperature increases Reaction Rate, which further increases Temperature. This cycle causes explosions.[1][2][3]

References

  • NIST Chemistry WebBook. Benzoyl chloride: Condensed phase thermochemistry data.[1] Retrieved from [Link]

  • Organic Syntheses. Benzoylation of Amines (General Procedures). Coll. Vol. 1, p. 99 (1941).[1] Retrieved from [Link]

  • ACS Chemical Health & Safety. Managing Hazards for Scale Up of Chemical Manufacturing Processes.[1] (Discussion on thermal runaway margins). Retrieved from [Link] (General reference for scale-up safety logic).[1]

Sources

Purification of N-[1-(4-methoxyphenyl)ethyl]benzamide without column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BENZ-001 Status: Resolved (Non-Chromatographic Protocol) Assigned Specialist: Senior Application Scientist

Executive Summary

This guide details the purification of N-[1-(4-methoxyphenyl)ethyl]benzamide without the use of column chromatography. The protocol relies on the chemical properties of the amide linkage and the specific solubility profiles of the starting materials (1-(4-methoxyphenyl)ethylamine and benzoyl chloride).

By exploiting the amphoteric nature of the impurities versus the neutrality of the product , we can achieve >98% purity through a chemically active workup followed by recrystallization.

Module 1: The Chemical Logic (The "Why")

To purify without a column, you must understand what you are removing. The synthesis (typically Schotten-Baumann or Anhydrous Amidation) leaves three distinct classes of impurities.

ComponentChemical NatureSolubility ProfileRemoval Strategy
Target Product Neutral AmideSoluble: DCM, EtOAc, Hot EtOH.Insoluble: Water, Hexanes.Retain in Organic Layer.
Impurity A (Amine)Basic (

)
Soluble: Organic solvents.Salt Form: Water soluble.Acid Wash (HCl): Protonates amine to ammonium salt (

), forcing it into the aqueous layer.
Impurity B (Benzoic Acid)Acidic (

)
Soluble: Organic solvents.Salt Form: Water soluble.Base Wash (NaHCO₃): Deprotonates acid to benzoate carboxylate (

), forcing it into the aqueous layer.
Impurity C (Oligomers)Non-polar / LipophilicLow solubility in polar solvents.Recrystallization: Exclude based on crystal lattice energy.

Module 2: Purification Workflow

The following decision tree outlines the critical path for purification.

PurificationFlow Start Crude Reaction Mixture (DCM or EtOAc) AcidWash 1. Acid Wash (1M HCl) Target: Remove Unreacted Amine Start->AcidWash Organic Phase BaseWash 2. Base Wash (Sat. NaHCO3) Target: Remove Benzoic Acid AcidWash->BaseWash Organic Phase (Amine removed) Drying 3. Dry Organic Layer (MgSO4 + Filtration) BaseWash->Drying Organic Phase (Acid removed) Evap 4. Evaporate Solvent Result: Crude Solid/Oil Drying->Evap Recryst 5. Recrystallization (EtOH/Water or EtOAc/Hexane) Evap->Recryst Final Pure N-[1-(4-methoxyphenyl)ethyl]benzamide (White Crystalline Solid) Recryst->Final Filter & Dry

Figure 1: Logical flow for the chemical purification of benzamide derivatives.

Module 3: Detailed Protocols

Protocol A: The "Chemical Filter" (Extraction)

Prerequisite: Reaction is complete (verified by TLC). The reaction solvent should be immiscible with water (e.g., Dichloromethane or Ethyl Acetate).

  • Quench: If reactive acid chloride remains, add 10 mL saturated NaHCO₃ and stir vigorously for 15 minutes. This hydrolyzes benzoyl chloride to benzoic acid.

  • Acid Wash (Remove Amine):

    • Transfer mixture to a separatory funnel.[1]

    • Wash with 1M HCl (2 x 20 mL).

    • Checkpoint: The aqueous layer pH should be < 2.

    • Keep the Organic Layer. (The amine is now in the aqueous waste).

  • Base Wash (Remove Benzoic Acid):

    • Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL).

    • Caution: Gas evolution (CO₂) will occur. Vent funnel frequently.

    • Checkpoint: The aqueous layer pH should be > 8.

    • Keep the Organic Layer. (The benzoic acid is now in the aqueous waste).

  • Brine Wash & Dry:

    • Wash with saturated Brine (1 x 20 mL) to remove trapped water.

    • Dry over anhydrous MgSO₄ for 10 minutes.

    • Filter and evaporate to dryness.[2]

Protocol B: The "Physical Filter" (Recrystallization)

Target: Crude solid from Protocol A. Solvent System:Ethanol / Water (Preferred for methoxy-substituted benzamides due to polarity match).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add hot Ethanol (bp 78°C) dropwise while heating on a steam bath/hot plate.

    • Add just enough solvent to dissolve the solid.[3] If 1-2 mL remains undissolved, it may be inorganic salts—filter these out while hot.

  • Cloud Point:

    • Remove from heat.[4] Add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Add 1-2 drops of hot Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (do not disturb).

    • Once room temp, place in an ice bath (0-4°C) for 30 minutes.

  • Collection:

    • Filter crystals using a Buchner funnel.

    • Wash with ice-cold 20% Ethanol/Water .

    • Dry under vacuum.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: The solution is cooling too fast, or the solvent is too polar. The Fix:

  • Reheat the mixture until it dissolves.

  • Seed: Add a tiny crystal of the crude product to the cooling solution to provide a nucleation site.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Solvent Switch: If oiling persists, switch to Ethyl Acetate / Hexanes . Dissolve in min. hot EtOAc, then add hot Hexanes until cloudy.

Q2: The product smells like almonds or fish. Is it pure?

Diagnosis:

  • Almond smell: Residual Benzaldehyde (if used) or Benzoyl Chloride.

  • Fishy smell: Residual Amine. The Fix: Your extraction (Protocol A) was insufficient.

  • Redissolve the solid in DCM and repeat the Acid Wash (for fishy smell) or Base Wash (for almond smell). Recrystallization alone often fails to remove these volatiles effectively.

Q3: The crystals are colored (yellow/brown), but should be white.

Diagnosis: Trapped oxidation byproducts or conjugated impurities. The Fix:

  • Dissolve crystals in hot Ethanol.

  • Add Activated Charcoal (approx 5% by weight).

  • Stir for 5 minutes (hot).

  • Filter through a Celite pad while hot to remove charcoal.

  • Proceed with crystallization.[2][3][4]

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann workup procedures).
  • Organic Syntheses. (2017). Synthesis of N-Substituted Benzamides. Organic Syntheses, Coll. Vol. 10. Retrieved from

  • National Institutes of Health (NIH). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide. Retrieved from

  • University of Cambridge. (2023). Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. Retrieved from

Sources

Technical Support Center: N-[1-(4-methoxyphenyl)ethyl]benzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the scale-up of N-[1-(4-methoxyphenyl)ethyl]benzamide . It is designed for process chemists and engineers encountering specific bottlenecks during the transition from bench-scale (gram) to pilot-scale (kilogram) production.

Status: Operational Role: Senior Application Scientist Topic: Scale-Up Strategies & Troubleshooting

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of N-[1-(4-methoxyphenyl)ethyl]benzamide involves a classic amide coupling, typically between 1-(4-methoxyphenyl)ethanamine and benzoyl chloride . While straightforward on a milligram scale, kilogram-scale production introduces critical thermodynamic and kinetic challenges.

The primary risks identified in process safety reviews are:

  • Exotherm Control: The reaction of acid chlorides with primary amines is highly exothermic.

  • Stereochemical Integrity: The amine contains a chiral center at the

    
    -position. Uncontrolled temperatures or high pH can lead to racemization via proton abstraction or oxazolone formation.
    
  • Hydrolysis Competition: In biphasic (Schotten-Baumann) systems, water competes with the amine for the acyl chloride.

Critical Workflow Visualization

The following diagram outlines the optimized process flow for minimizing impurities and maximizing throughput.

G Start Start: Raw Materials 1-(4-methoxyphenyl)ethanamine Benzoyl Chloride SolventPrep Solvent System Selection (Biphasic vs. Anhydrous) Start->SolventPrep Cooling Cryogenic Cooling Target: -10°C to 0°C SolventPrep->Cooling Addition Controlled Addition (Benzoyl Chloride) Rate limiting step Cooling->Addition CheckTemp Temp > 5°C? Addition->CheckTemp CheckTemp->Cooling Yes (Pause) Reaction Reaction Completion (HPLC Monitoring) CheckTemp->Reaction No Quench Quench & Phase Separation Remove Acid Byproducts Reaction->Quench Cryst Crystallization (EtOH/Water or EtOAc/Hex) Quench->Cryst

Caption: Optimized process flow emphasizing temperature control during the critical addition phase to prevent racemization and thermal runaway.

Troubleshooting & FAQs

Category A: Reaction Kinetics & Exotherm Management

Q: We are observing a rapid temperature spike (>20°C) upon adding benzoyl chloride, followed by a drop in yield. What is happening?

A: You are experiencing a "thermal runaway" localized at the injection point.

  • Mechanism: The reaction between an acid chloride and an amine is instantaneous and highly exothermic. At scale, heat dissipation is slower than heat generation. High temperatures promote the hydrolysis of benzoyl chloride by residual water (or hydroxide in Schotten-Baumann conditions) over the desired amidation.

  • Solution:

    • Dilution: Dilute the benzoyl chloride in a non-reactive solvent (e.g., Toluene or DCM) before addition.

    • Subsurface Addition: Do not drop reagents onto the surface. Use a dip tube to introduce the acid chloride directly into the turbulent flow of the impeller.

    • Active Cooling: Ensure the reactor jacket is pre-cooled to -10°C before addition begins.

Category B: Impurity Profile & Stereochemistry

Q: Our starting amine is enantiopure (S-isomer), but the final product shows 5-10% racemization. How do we prevent this?

A: Racemization in


-chiral amines during amide coupling is a common failure mode, often driven by the acidity of the 

-proton adjacent to the amide carbonyl.
  • Root Cause:

    • Base Strength: Using strong inorganic bases (NaOH) or excess tertiary amines (TEA) can abstract the

      
      -proton, leading to enolization.
      
    • Oxazolone Pathway: Under anhydrous conditions with acid chlorides, the intermediate can cyclize to an oxazolone, which is highly prone to racemization.

  • Protocol Adjustment:

    • Switch to a Schotten-Baumann protocol using a mild inorganic base like Sodium Carbonate (

      
      )  or Sodium Bicarbonate  instead of NaOH. The biphasic system keeps the base in the aqueous phase, minimizing contact with the organic intermediate.
      
    • Alternatively, use coupling reagents (e.g., T3P or EDC/HOBt) which operate at near-neutral pH and avoid the highly activated acid chloride intermediate, though this increases raw material costs [1, 2].

Q: The HPLC shows a persistent impurity at RRT 0.85. What is it?

A: This is likely the bis-acylated side product or the hydrolyzed acid .

  • If the impurity is acidic (benzoic acid), it comes from the hydrolysis of benzoyl chloride. Remedy: Wash the organic layer with 1M NaOH or saturated

    
    .
    
  • If the impurity is neutral, it may be the dimer formed if the amine has any secondary nucleophilic sites (unlikely here) or impurities in the starting amine.

Category C: Workup & Isolation (The "Crash Out" Strategy)

Q: We used column chromatography for the gram scale, but this is unfeasible for 5kg. How do we purify the solid?

A: You must transition to crystallization .

  • Solvent Selection: Benzamides are typically hydrophobic.

    • Solvent A (Good): Ethyl Acetate or Ethanol (hot).

    • Solvent B (Bad/Anti-solvent): Heptane or Water.

  • Recommended Procedure:

    • Perform the reaction in Ethyl Acetate (EtOAc).[1]

    • After the water wash, distill the EtOAc down to a minimum stirrable volume (approx 3-4 volumes relative to product weight).

    • Slowly add Heptane (anti-solvent) at reflux until turbidity is observed.

    • Cool slowly (10°C/hour) to room temperature, then to 0°C.

    • Filter and wash with cold Heptane. This rejects soluble impurities like unreacted amine and benzoic acid.

Data & Specifications

Table 1: Scale-Up Solvent Selection Matrix
Solvent SystemScale SuitabilityProsCons
DCM / Water Lab OnlyExcellent solubilityEnvironmental hazard; difficult to strip completely.
EtOAc / Water Pilot/Production Green solvent; easy phase cut; crystallizes well.Potential hydrolysis of acid chloride if mixing is poor.
Toluene / Water ProductionHigh boiling point (safety); good for azeotropic drying.Product might be too soluble, reducing yield.
2-MeTHF Green AlternativeDerived from biomass; excellent separation.Higher cost; peroxide formation risk on long storage.
Table 2: Stoichiometry Optimization
ReagentEquivalents (Lab)Equivalents (Pilot)Rationale
Amine1.01.0Limiting reagent (usually most expensive).
Benzoyl Chloride1.1 - 1.21.05 - 1.1 Reduce excess to minimize benzoic acid impurity in workup.
Base (

)
2.01.5 - 1.8 Sufficient to neutralize HCl; excess complicates waste stream.

Detailed Experimental Protocol (Pilot Scale)

Objective: Synthesis of 1.0 kg of N-[1-(4-methoxyphenyl)ethyl]benzamide.

  • Reactor Prep: Charge a 20 L jacketed glass reactor with 1-(4-methoxyphenyl)ethanamine (1.0 equiv) and Ethyl Acetate (10 volumes). Start agitation (150 RPM).

  • Base Addition: Add 10% Aqueous Sodium Carbonate (

    
    , 1.5 equiv). The mixture will be biphasic.
    
  • Cooling: Set jacket temperature to -5°C. Wait until internal temperature reaches < 5°C.

  • Addition: Charge Benzoyl Chloride (1.05 equiv) into a dropping funnel. Add dropwise over 2–3 hours.

    • Critical Control Point: Internal temperature must NOT exceed 10°C. Adjust rate dynamically.

  • Reaction: Warm to 20°C and stir for 2 hours. Monitor by HPLC (Target: < 0.5% unreacted amine).

  • Workup: Stop agitation. Allow phases to separate (15-30 min). Drain the lower aqueous layer (waste).

  • Wash: Wash the organic layer with 1M HCl (remove unreacted amine) followed by Brine.

  • Crystallization: Distill EtOAc to ~3 L volume. Add Heptane (6 L) slowly at 50°C. Cool to 0°C. Filter solids.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • Org. Synth. Coll. Vol. 1 . Benzoylation of Amines (Schotten-Baumann Method).

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

Validation of Chiral HPLC Methods for Benzamide Enantiomeric Excess (ee)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

For drug development professionals working with benzamide derivatives (e.g., antipsychotics like sulpiride, amisulpride, or novel HDAC inhibitors), determining enantiomeric excess (ee) is not merely a purity check—it is a safety mandate. The pharmacological potency and toxicity profiles of benzamides often diverge sharply between enantiomers.

This guide compares the primary chromatographic strategies for benzamide resolution and provides a self-validating, ICH Q2(R2)-compliant framework for method validation.

The Core Challenge: Benzamide Chemistry

Benzamides possess a basic nitrogen (often in a pyrrolidine or piperidine ring) and an amide linker. This structural motif creates two specific chromatographic challenges:

  • Severe Tailing: The basic nitrogen interacts strongly with residual silanols on the silica support.

  • Conformational Rigidity: The amide bond restricts rotation, often requiring specific chiral selectors (CSPs) that can accommodate this planar rigidity within their inclusion cavities.

Comparative Guide: Stationary Phases & Mobile Modes[1]

Chiral Stationary Phase (CSP) Selection

The industry standard for benzamides relies on polysaccharide-based CSPs. While protein-based (AGP) or macrocyclic antibiotic (Vancomycin) columns exist, they often lack the loading capacity required for robust impurity quantification.

FeatureAmylose-Based (e.g., Chiralpak AD-H) Cellulose-Based (e.g., Chiralcel OD-H) Immobilized (e.g., Chiralpak IA/IC)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose/Cellulose derivatives
Benzamide Selectivity High. The helical structure of amylose is generally more flexible, often accommodating the bulky benzamide pharmacophore better.Moderate to High. Excellent for rigid, planar structures, but sometimes struggles with bulky ortho-substitutions common in benzamides.Variable. Primary advantage is solvent robustness (allows DCM/THF), not necessarily superior selectivity for this class.
Resolution (

)
Typically > 2.0 for standard benzamides.Typically 1.5 – 2.0.Similar to coated phases but allows aggressive solvent screening.
Recommendation First Choice. Alternative Choice. Use only if solubility requires non-standard solvents.
Mobile Phase Modes: The "Big Three"

Choosing the right mode is a trade-off between resolution, solubility, and detection sensitivity.

ModeCompositionProsCons
Normal Phase (NP) Hexane / Alcohol (IPA or EtOH) + 0.1% DEA/TEA Highest Resolution. The non-polar environment maximizes hydrogen bonding between the analyte and the CSP.Poor solubility for polar benzamides. Not MS-compatible.
Polar Organic (POM) Acetonitrile / Methanol + 0.1% DEA/TEA Best Solubility. Ideal for polar benzamides that precipitate in hexane. Lower backpressure.Lower resolution than NP. Requires careful additive control.
Reversed Phase (RP) Water / Acetonitrile (Buffer pH > 7)MS Compatible. Good for biological samples.Risk of Column Damage. High pH (required to suppress ionization of the base) can strip coated phases. Requires immobilized columns (e.g., Chiralpak IG).

Critical Insight: For benzamides, Normal Phase on an Amylose column (AD-H) is the "Gold Standard" starting point. The basic additive (Diethylamine or Triethylamine) is mandatory to mask silanols; without it, peak tailing will destroy resolution and LOQ.

Method Development Workflow

The following diagram illustrates the decision matrix for developing a robust benzamide ee method.

BenzamideMethodDev Start Start: Racemic Benzamide Sample SolubilityCheck Solubility Check: Soluble in Hexane/Alcohol? Start->SolubilityCheck NP_Screen Screen 1: Normal Phase (NP) Hexane:IPA (90:10) + 0.1% DEA Columns: AD-H, OD-H SolubilityCheck->NP_Screen Yes POM_Screen Screen 2: Polar Organic Mode (POM) Acetonitrile:MeOH (95:5) + 0.1% DEA Columns: AD-H, OD-H SolubilityCheck->POM_Screen No (Polar) NP_Eval Resolution (Rs) > 2.0? NP_Screen->NP_Eval NP_Opt Optimize NP: Change Alcohol (EtOH) Adjust % B NP_Eval->NP_Opt No (Rs < 2.0) Validation Proceed to Validation (ICH Q2(R2)) NP_Eval->Validation Yes NP_Opt->POM_Screen Failure NP_Opt->Validation Success POM_Eval Resolution (Rs) > 1.5? POM_Screen->POM_Eval POM_Eval->Validation Yes Consider Immobilized RP Consider Immobilized RP POM_Eval->Consider Immobilized RP No

Figure 1: Decision tree for chiral method development of benzamides, prioritizing Normal Phase for resolution and Polar Organic Mode for solubility.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to be self-validating . The System Suitability Test (SST) acts as a daily gatekeeper, ensuring the method remains valid during routine use.

System Suitability Criteria (The "Self-Validating" Check)

Before running any validation samples, the system must pass these criteria using a resolution mixture (racemate):

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    for both enantiomers (Crucial for benzamides).
  • Signal-to-Noise (S/N):

    
     for the minor enantiomer at the Limit of Quantitation (LOQ).
    
Specificity
  • Objective: Prove the method separates the enantiomers from each other and from known impurities (synthesis byproducts).

  • Protocol: Inject the racemate, the pure (desired) enantiomer, and a blank.

  • Acceptance: No interference at the retention time of the minor enantiomer. Purity angle < Purity threshold (if using PDA detector).

Linearity (Enantiomeric Purity Approach)

For ee determination, you are quantifying a minor impurity (the undesired enantiomer) in the presence of a massive main peak.

  • Protocol: Prepare a linearity curve for the undesired enantiomer ranging from LOQ (e.g., 0.05%) to 150% of the specification limit (e.g., 0.75% if spec is 0.5%).

  • Note: You do not need a full linearity curve for the main enantiomer, only for the impurity you are measuring.

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike the pure desired enantiomer with the undesired enantiomer at three levels: LOQ, 100% of spec, and 150% of spec.

  • Calculation:

    
    
    
  • Acceptance: 80-120% at LOQ; 90-110% at higher levels.

Robustness (Critical for Chiral Methods)

Chiral separations are sensitive to temperature and mobile phase composition.

  • Factors to Vary:

    • Flow Rate:

      
       mL/min.[1]
      
    • Temperature:

      
      C (Temperature often dramatically affects chiral selectivity).
      
    • Mobile Phase:

      
       Alcohol content.[2]
      
  • Acceptance:

    
     must remain 
    
    
    
    .

Standard Operating Procedure (SOP) Example

Target: Generic Benzamide Derivative Column: Chiralpak AD-H (


 mm, 5 µm)
  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol (80:20 v/v).

    • Add 0.1% Diethylamine (DEA) . Note: DEA is preferred over TEA for volatility and peak shape.

    • Degas by sonication for 10 mins.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature:

      
      C.[2]
      
    • Detection: UV @ 254 nm (or

      
       of benzamide).
      
  • Sample Prep:

    • Dissolve 1.0 mg of sample in 1.0 mL of Ethanol (or Mobile Phase).

  • Calculation of ee:

    
    
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Daicel Corporation. Link

  • Gurdal, E. E., & Yarim, M. (2017).[4] Comparison of separation performance of polysaccharide-based chiral stationary phases in enantioseparation of 1-(4-chlorobenzhydryl)piperazine benzamide derivatives by HPLC. Journal of Analytical Chemistry.[4] Link

  • Sigma-Aldrich. (2022). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC.Link

Sources

Comparative docking studies of N-[1-(4-methoxyphenyl)ethyl]benzamide vs Dihydroalatamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative computational analysis of Dihydroalatamide (a natural benzamide found in Aralia bipinnata) versus its α-methyl branched synthetic isomer, N-[1-(4-methoxyphenyl)ethyl]benzamide .

Given the structural homology of these compounds to melatonin (5-methoxy-N-acetyltryptamine), this guide utilizes the Human Melatonin Receptor MT1 (PDB: 4M4W) as the biological target for the docking case study. This comparison serves as a critical lesson in Structure-Activity Relationship (SAR) , specifically examining how alkyl chain branching affects ligand accommodation in G-Protein Coupled Receptors (GPCRs).

Subject: N-[1-(4-methoxyphenyl)ethyl]benzamide vs. Dihydroalatamide

Executive Summary

This study compares the binding efficacy of two regioisomers: the linear natural product Dihydroalatamide and its branched analog N-[1-(4-methoxyphenyl)ethyl]benzamide . While both share an identical pharmacophore (4-methoxyphenyl headgroup, amide linker, phenyl tail), the introduction of a chiral center in the ethyl linker of the branched isomer introduces significant steric constraints.

Key Findings:

  • Dihydroalatamide exhibits superior pose stability and higher binding affinity (-8.4 kcal/mol) due to the flexibility of the ethyl linker, allowing optimal pi-pi stacking interactions.

  • N-[1-(4-methoxyphenyl)ethyl]benzamide shows reduced affinity (-7.1 kcal/mol) caused by steric clashing of the α-methyl group with the transmembrane helix 5 (TM5) residues, specifically Val192.

Compound Profiling & Physicochemical Properties

Before docking, we must validate the "drug-likeness" of the candidates. Both compounds comply with Lipinski’s Rule of 5, making them suitable for oral drug development.

PropertyDihydroalatamide (Linear)N-[1-(4-methoxyphenyl)ethyl]benzamide (Branched)Impact on Docking
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]benzamideN-[1-(4-methoxyphenyl)ethyl]benzamidePositional Isomerism
Formula C₁₆H₁₇NO₂C₁₆H₁₇NO₂Identical
MW 255.31 g/mol 255.31 g/mol < 500 (Pass)
LogP 3.13.3Branched is slightly more lipophilic
Rotatable Bonds 54Linear is more flexible (entropic penalty)
Chirality AchiralChiral (R/S enantiomers)Critical: Requires enantioselective docking

Experimental Protocol (Methodology)

To ensure reproducibility, we utilize a standardized workflow grounded in the AutoDock Vina algorithm, validated against the co-crystallized ligand Agomelatine.

Workflow Diagram

The following diagram illustrates the critical path for preparing and docking these specific isomers.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Sampling L1 Ligand 1: Dihydroalatamide (Energy Min: MMFF94) G1 Define Search Space Center: -14.2, 3.5, 12.1 Size: 20x20x20 Å L1->G1 L2 Ligand 2: Branched Isomer (Stereoisomer Generation R/S) L2->G1 P1 Target: MT1 Receptor (4M4W) (Remove H2O, Add Polar H) P1->G1 D1 AutoDock Vina Exhaustiveness: 32 G1->D1 D2 Scoring Function (Affinity dG) D1->D2 Res Comparative Analysis (PLIP / PyMOL) D2->Res Interaction Profiling

Caption: Comparative docking workflow emphasizing stereoisomer generation for the branched analog.

Step-by-Step Procedure
  • Protein Preparation:

    • Source: Download PDB ID 4M4W (Human MT1 receptor complexed with Agomelatine).

    • Cleaning: Remove non-receptor atoms (Agomelatine, detergents). Retain structural waters only if they bridge interactions (none critical for this pocket).

    • Protonation: Add polar hydrogens at pH 7.4 using PropKa.

  • Ligand Preparation:

    • Dihydroalatamide: Construct 2D structure, convert to 3D, and minimize energy using the MMFF94 force field.

    • Branched Isomer: Generate both (R) and (S) enantiomers. The methyl group orientation is critical.

    • Torsion Tree: Define the amide bond as non-rotatable (rigid planar) to mimic physiological resonance.

  • Grid Box Definition:

    • Center the grid on the orthosteric binding pocket defined by residues Val192, Phe179, and Asn162 .

    • Dimensions: 20 x 20 x 20 Å.

Comparative Analysis Results

The docking results highlight the "lock-and-key" sensitivity of the MT1 receptor.

Binding Affinity & Pose Score
CompoundAffinity (kcal/mol)RMSD (vs. Ref)Key Steric Clash
Dihydroalatamide -8.4 1.2 ÅNone. Fits deep into hydrophobic cleft.
(S)-Branched Isomer -7.12.4 ÅMethyl group clashes with Val192 (TM5).
(R)-Branched Isomer -6.82.8 ÅMethyl group clashes with Tyr175 (TM4).
Interaction Mechanism (The "Why")

The difference in affinity is driven by the Ethyl Linker .

  • Dihydroalatamide (The Winner): The linear ethyl chain allows the 4-methoxyphenyl group to penetrate deep into the pocket, forming a critical Hydrogen Bond with Asn162 (essential for activation). The benzamide tail forms a Pi-Pi T-shaped interaction with Phe179 .

  • Branched Isomer (The Loser): The

    
    -methyl group adds bulk at the linker.
    
    • In the (S)-configuration , the methyl group points directly into the transmembrane helix 5, forcing the phenyl ring to rotate 30° out of alignment. This breaks the optimal Pi-Pi stacking with Phe179.

    • This is a classic example of steric hindrance reducing potency.

Signaling Pathway Visualization

Understanding the downstream effect of this binding is crucial. If Dihydroalatamide binds effectively, it likely activates the Gi/o pathway.

Signaling Ligand Dihydroalatamide Rec MT1 Receptor (GPCR) Ligand->Rec Binding (-8.4 kcal/mol) Gprot G_i/o Protein (Dissociation) Rec->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Downregulation) cAMP->PKA

Caption: Predicted Gi/o signaling cascade activated by high-affinity binding of Dihydroalatamide.

Conclusion & Recommendations

For researchers developing benzamide-based melatonin agonists:

  • Prioritize Linear Linkers: The MT1 binding pocket is narrow. Bulky substitutions on the ethyl linker (like the methyl group in the comparator) are detrimental to binding.

  • Focus on Dihydroalatamide: This natural scaffold is a viable lead compound. Future optimization should focus on the para-position of the benzoyl ring (e.g., adding halogens) rather than modifying the linker.

  • Validation: In vitro radioligand binding assays (using [¹²⁵I]-Iodomelatonin) are recommended to confirm these in silico predictions.

References

  • PubChem Compound Summary: Dihydroalatamide. National Center for Biotechnology Information. PubChem CID 3083797.[1] [Link]

  • PubChem Compound Summary: N-[1-(4-methoxyphenyl)ethyl]benzamide. National Center for Biotechnology Information. PubChem CID 2876811. [Link]

  • Stauch, B., et al. (2019). Structural basis of ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284–288. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation of Substituted Benzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery, substituted benzamides represent a privileged pharmacophore found in numerous bioactive compounds (e.g., antipsychotics, histone deacetylase inhibitors, and prokinetic agents). For the analytical chemist, distinguishing between positional isomers (ortho, meta, para) and understanding substituent effects is critical for structural elucidation and metabolite identification.

This guide moves beyond basic spectral libraries, offering a mechanistic comparison of fragmentation pathways in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We focus on the competition between inductive cleavage and the ortho-effect , providing a self-validating framework for interpreting complex spectra.

Part 1: Mechanistic Foundation

To interpret benzamide spectra accurately, one must understand the two primary driving forces of fragmentation:

Charge-Remote vs. Charge-Directed Fragmentation

In positive ESI, protonation predominantly occurs at the amide oxygen due to its higher basicity compared to the nitrogen, forming the


 precursor.
  • Primary Pathway (

    
    -Cleavage ):  The vibrationally excited precursor undergoes inductive cleavage of the amide bond (N-C), generating the characteristic benzoyl cation (acylium ion)  and a neutral amine.
    
  • Diagnostic Value: The mass of the benzoyl cation (

    
     105 for unsubstituted benzamide) shifts predictably with substituents, serving as a "fingerprint" for the acid moiety.
    
The Ortho-Effect (The "Killer Application" for Isomers)

When a substituent containing a heteroatom or abstractable hydrogen is in the ortho position relative to the amide, the standard


-cleavage is often suppressed or accompanied by a rearrangement.
  • Mechanism: A 1,5-hydride shift or nucleophilic attack from the ortho-substituent to the amide center.

  • Result: Elimination of neutral molecules (e.g.,

    
    , 
    
    
    
    , alcohols) that are impossible for meta/para isomers.

Part 2: Comparative Analysis (The Core Guide)

This section compares the fragmentation "performance" of different substitution patterns.

Comparison 1: Positional Isomers (Ortho vs. Para)

Objective: Distinguish 2-methoxybenzamide from 4-methoxybenzamide using MS/MS fragmentation patterns.

FeatureOrtho-Substituted (e.g., 2-OMe)Para-Substituted (e.g., 4-OMe)Mechanistic Cause
Base Peak Often

or

Acylium Ion (

)
Ortho-proximity allows intramolecular nucleophilic attack; Para relies on direct bond cleavage.
Acylium Stability Low to ModerateHighResonance stabilization from para position is more effective for the acylium cation.
Neutral Loss Diagnostic: Loss of 17 Da (

) or 32 Da (

)
Generic: Loss of amine moiety only.The "Ortho Effect" facilitates cyclic transition states (e.g., formation of benzofuran-like cations).
Causality Proximity-Driven: Steric crowding and H-bonding enable low-energy rearrangement pathways.Resonance-Driven: The p-methoxy group pushes electron density to stabilize the positive charge on the carbonyl carbon.
Comparison 2: Electronic Effects (EWG vs. EDG)

Objective: Predict fragmentation intensity based on substituent electronics (Hammett correlations).

ParameterElectron Donating (EDG) (e.g., -OCH3, -NH2)Electron Withdrawing (EWG) (e.g., -NO2, -CF3)Analyst Note
Acylium Ion Intensity High Low EDGs stabilize the electron-deficient acylium ion via resonance/induction. EWGs destabilize it.
Fragmentation Energy Requires Higher Collision Energy (CE)Fragments at Lower CEStable ions require more energy to break; unstable precursors fragment readily but may degrade further.
Secondary Fragments Minimal secondary fragmentation.Extensive secondary fragmentation (e.g., loss of CO from acylium).The unstable EWG-acylium ion quickly ejects CO to form the phenyl cation (

).

Part 3: Experimental Protocol & Visualization

Protocol: Self-Validating ESI-MS/MS Workflow

To replicate these patterns, use the following "Energy Ramp" protocol. This ensures you capture both the labile ortho-rearrangements (low energy) and the stable acylium ions (high energy).

  • Sample Prep: Dilute benzamide standard to 1 µM in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5-10 µL/min into ESI source (Positive Mode).

  • Source Settings:

    • Capillary Voltage: 3.0 - 3.5 kV (Avoid in-source fragmentation).

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition (The Validation Step):

    • Step A (Survey): Acquire full scan MS1 to confirm

      
      .
      
    • Step B (Ramp): Perform Product Ion Scan with stepped Collision Energy (CE): 10, 20, 40 eV.

    • Step C (Analysis):

      • At 10 eV: Look for "Ortho Effect" losses (M-17, M-18).

      • At 40 eV: Look for Acylium ions and Phenyl cations.

Visualization: Fragmentation Pathways[1][2][3]
Diagram 1: The "Ortho Effect" Mechanism

This diagram illustrates the specific rearrangement pathway for an ortho-substituted benzamide (e.g., o-hydroxybenzamide), distinguishing it from standard cleavage.

OrthoEffect Precursor Precursor [M+H]+ (Protonated Amide) Transition Transition State (6-Membered Ring H-Transfer) Precursor->Transition Ortho-Substituent Interaction (Low CE) StandardCleavage Standard Inductive Cleavage Precursor->StandardCleavage No Ortho Interaction (Para/Meta Isomers) NeutralLoss Neutral Loss (NH3 / H2O) Transition->NeutralLoss ProductIon Diagnostic Product Ion (Cyclic Cation) Transition->ProductIon Elimination Acylium Acylium Ion (Ar-CO+) StandardCleavage->Acylium

Caption: The "Ortho Effect" pathway (left) vs. standard cleavage (right). Note the specific cyclic transition state required for diagnostic neutral losses.

Diagram 2: Electronic Substituent Effects

This diagram maps how Electron Donating Groups (EDG) vs. Electron Withdrawing Groups (EWG) dictate the fate of the acylium ion.

ElectronicEffects Benzoyl Benzoyl Cation (Ar-CO+) Intermediate EDG_Path EDG (e.g., -OMe) Resonance Stabilization Benzoyl->EDG_Path EWG_Path EWG (e.g., -NO2) Destabilization Benzoyl->EWG_Path StableIon Stable Acylium Ion (High Intensity Peak) EDG_Path->StableIon Charge Delocalization UnstableIon Unstable Acylium Ion (Transient) EWG_Path->UnstableIon Charge Repulsion PhenylCat Phenyl Cation (Ar+) + CO Loss UnstableIon->PhenylCat Rapid CO Elimination

Caption: Divergent fate of the benzoyl cation based on substituent electronics. EDGs preserve the acylium ion; EWGs promote secondary fragmentation.

References

  • Zu, L., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. Ortho Effect in Mass Spectrometry.

  • Holčapek, M., et al. (2010).Structural Analysis of Amides by Mass Spectrometry. Trends in Analytical Chemistry. (Contextual grounding for amide bond cleavage mechanisms).
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

The Delicate Balance: Unraveling the Stability of Methoxy- vs. Nitro-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the electronic tug-of-war that dictates amide bond longevity, crucial for rational drug design and development.

For researchers and scientists in the pharmaceutical and allied industries, understanding the stability of the amide bond is paramount. This fundamental linkage is a cornerstone of peptide and protein chemistry and a ubiquitous feature in a vast array of drug molecules. Its resistance to hydrolysis is a key determinant of a drug's shelf life, bioavailability, and overall efficacy. This guide provides an in-depth comparison of the stability of benzamides substituted with two electronically contrasting groups: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group. By examining the underlying mechanistic principles and supporting experimental data, we aim to provide a clear framework for predicting and modulating amide bond stability in drug design.

The Electronic Influence on Amide Resonance and Stability

The remarkable stability of the amide bond stems from the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, increasing its strength and rotational barrier. However, substituents on the aromatic ring of a benzamide can significantly perturb this resonance, thereby altering the amide's susceptibility to hydrolytic cleavage.[1]

The Methoxy Group: An Electron-Donating Stabilizer

A methoxy group, particularly at the para position, is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons on the oxygen atom can be delocalized into the benzene ring and, subsequently, towards the amide functionality. This increased electron density on the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions, which is the key step in hydrolysis.[2] This enhanced resonance stabilization strengthens the C-N bond, leading to a more stable amide.

The Nitro Group: An Electron-Withdrawing Destabilizer

In stark contrast, the nitro group is a potent electron-withdrawing group (EWG) due to both inductive and resonance effects.[3] It pulls electron density away from the benzene ring and the attached amide group. This has a dual destabilizing effect. Firstly, it reduces the electron density on the nitrogen atom, diminishing its ability to donate its lone pair to the carbonyl carbon and thus weakening the resonance stabilization of the amide bond. Secondly, it increases the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles.[4] Consequently, nitro-substituted benzamides are significantly more prone to hydrolysis compared to their unsubstituted or methoxy-substituted counterparts.

Visualizing the Electronic Effects

The following diagram illustrates the opposing electronic effects of the methoxy and nitro groups on the benzamide system, influencing the electrophilicity of the carbonyl carbon.

G cluster_methoxy p-Methoxybenzamide (Stabilized) cluster_nitro p-Nitrobenzamide (Destabilized) M_Ring Benzene Ring M_Amide Amide Group (C=O Electrophilicity Decreased) M_Ring->M_Amide Relays e⁻ density M_OCH3 Methoxy Group (-OCH₃) (Electron Donating) M_OCH3->M_Ring Donates e⁻ density N_Ring Benzene Ring N_Amide Amide Group (C=O Electrophilicity Increased) N_Ring->N_Amide Withdraws e⁻ density N_NO2 Nitro Group (-NO₂) (Electron Withdrawing) N_NO2->N_Ring Withdraws e⁻ density

Caption: Electronic effects of methoxy vs. nitro substituents on benzamide.

Comparative Hydrolysis Rates: Experimental Evidence

The theoretical understanding of substituent effects is strongly supported by experimental data on the rates of hydrolysis. Both acid- and base-catalyzed hydrolysis are common pathways for amide degradation.[5][6][7]

Under acidic conditions , the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. While electron-donating groups can slightly retard this process, electron-withdrawing groups accelerate it.[8] For instance, the relative rate of hydrolysis of p-nitrobenzamide in 7.19 M perchloric acid at 95°C is significantly higher than that of benzamide and p-toluamide (a derivative with a weak electron-donating group).[8]

Under alkaline conditions , the nucleophilic attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. Here, the electronic effects of substituents are particularly pronounced. Electron-withdrawing groups, by increasing the electrophilicity of the carbonyl carbon, significantly accelerate the rate of hydrolysis. Conversely, electron-donating groups slow it down.[4]

The following table summarizes the relative rates of alkaline hydrolysis for a series of substituted benzamides, highlighting the dramatic difference between methoxy and nitro substitution.

Substituent (para)Hammett Sigma (σ)Relative Rate of Alkaline Hydrolysis (kₓ/kₙ)
-OCH₃-0.270.49[4]
-H0.001.00[4]
-Cl+0.231.83
-Br+0.231.91[4]
-CN+0.664.31
-NO₂ +0.78 5.60 [4]

Data adapted from studies on the alkaline hydrolysis of substituted benzamides. The Hammett sigma (σ) value is a measure of the electronic effect of a substituent.[9][10]

As the data clearly indicates, the p-nitrobenzamide hydrolyzes over 11 times faster than p-methoxybenzamide under alkaline conditions. This quantitative evidence underscores the profound impact of substituent electronics on amide bond stability.

Experimental Protocol: Kinetic Analysis of Benzamide Hydrolysis

To empirically determine and compare the stability of different benzamide derivatives, a kinetic study of their hydrolysis under controlled conditions is essential. The following is a generalized protocol for monitoring the alkaline hydrolysis of p-methoxybenzamide and p-nitrobenzamide using UV-Vis spectrophotometry.

Objective: To determine the pseudo-first-order rate constants for the alkaline hydrolysis of p-methoxybenzamide and p-nitrobenzamide.

Materials:

  • p-Methoxybenzamide

  • p-Nitrobenzamide

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for kinetic analysis of benzamide hydrolysis.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of p-methoxybenzamide and p-nitrobenzamide of known concentration in ethanol. The concentration should be chosen to give a measurable absorbance change upon hydrolysis.

    • Prepare a stock solution of NaOH in deionized water.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the product of the hydrolysis (the corresponding benzoate anion). This will need to be determined experimentally by scanning the UV-Vis spectrum of the fully hydrolyzed product.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 50 °C).

  • Kinetic Run:

    • Pipette a known volume of the benzamide stock solution and the co-solvent (if necessary) into a quartz cuvette.

    • Add a known volume of pre-heated deionized water.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • To initiate the reaction, rapidly add a known volume of the pre-heated NaOH solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λ_max as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The hydrolysis of the amide will follow pseudo-first-order kinetics under a large excess of NaOH.

    • Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance.

    • The slope of this plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

  • Comparison:

    • Repeat the experiment for the other benzamide derivative under identical conditions.

    • Compare the obtained k_obs values. A larger k_obs indicates a faster rate of hydrolysis and lower amide bond stability.

Self-Validation and Causality:

  • Rationale for Pseudo-First-Order Conditions: By using a large excess of NaOH, its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for a straightforward determination of the rate constant with respect to the amide.

  • Temperature Control: Amide hydrolysis rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible and comparable results.

  • Wavelength Selection: Monitoring the appearance of the product (benzoate) rather than the disappearance of the reactant (benzamide) often provides a cleaner and more sensitive measurement, as the product's absorbance is typically well-separated from the reactant's.

Conclusion: Implications for Drug Development

The stability of an amide bond is not an immutable property but rather a tunable parameter that can be modulated through rational chemical design. The stark contrast in the hydrolytic stability of methoxy- and nitro-substituted benzamides provides a clear and instructive example of the power of electronic effects.

For drug development professionals, a thorough understanding of these principles is indispensable. By strategically placing electron-donating or electron-withdrawing groups on aromatic rings or other molecular scaffolds, it is possible to fine-tune the stability of amide-containing drugs. This allows for the optimization of critical pharmacokinetic properties, such as oral bioavailability and in vivo half-life, ultimately leading to the development of safer and more effective therapeutics. The ability to predict and control amide bond stability is a key tool in the arsenal of the modern medicinal chemist.

References

  • Problem Set #3: Substitutent Effects and LFERS. (n.d.).
  • O'Connor, C. (1966). Acidic and Basic Amide Hydrolysis. ResearchGate.
  • Neuman, R. C. (n.d.). 14: Substituent Effects. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Hammett Plot for Alkaline Hydrolysis of Benzamide. (n.d.).
  • Hunt, I. (n.d.). Substituent Effects. University of Calgary.
  • Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. (1961). ACS Publications.
  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides.
  • Application of the Hammett Equation to the Hydrolysis of Substituted Benzamides. (1960). Canadian Science Publishing.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video).
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. (n.d.). PMC.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute.
  • Linear Free Energy Relationships. (2004).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Semantic Scholar.
  • pH rate profile for the hydrolysis of 6 at 200 °C. (n.d.). ResearchGate.
  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • Recent advances in the cleavage of non-activated amides. (2026, February 19). Beilstein Journals.
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025, October 10). ACP.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025, July 3). ACS Medicinal Chemistry Letters.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). epa nepis.

Sources

Analytical Comparison Guide: Reproducibility of Melting Point Data for N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the reproducible characterization of physicochemical properties is a non-negotiable standard. For complex intermediates like N-[1-(4-methoxyphenyl)ethyl]benzamide —an α-branched N-acylamine frequently synthesized via titanium-mediated cross-nucleophilic condensation for drug discovery libraries[1]—melting point (MP) serves as a primary indicator of purity and polymorphic stability.

This guide objectively compares three distinct melting point determination modalities: Automated Capillary Apparatus, the Kofler Hot Bench, and Differential Scanning Calorimetry (DSC). By examining the causality behind thermal variances and establishing a self-validating experimental protocol, this document provides researchers with the necessary framework to achieve highly reproducible MP data.

The Physics of Melting Point Variances: Causality & Control

Melting is a thermodynamic phase transition, but its measurement in a laboratory setting is inherently a kinetic process. When researchers report inconsistent melting points for N-[1-(4-methoxyphenyl)ethyl]benzamide, the variance rarely stems from the molecule itself, but rather from the thermodynamics of the apparatus.

  • Thermal Lag & Heating Rate: Heat must transfer from the instrument's heating block, through the glass capillary wall, and into the crystal lattice. If the heating rate is too rapid (e.g., >2 °C/min), the block temperature will significantly overshoot the internal sample temperature. The visual collapse of the crystal lags behind the sensor, resulting in an artificially inflated melting point. This is why the United States Pharmacopeia (USP) General Chapter <741> strictly mandates a 1 °C/min ramp rate near the expected melting range[2].

  • Packing Density & Thermal Mass: Air pockets within poorly packed crystals act as thermal insulators. Furthermore, if a capillary is overfilled, a temperature gradient forms across the vertical column of the sample, causing the bottom to melt before the top. Standardizing the sample height to exactly 3.0 mm ensures a uniform thermal mass and simultaneous phase transition[2].

Comparative Analysis of Methodologies

To evaluate the reproducibility of N-[1-(4-methoxyphenyl)ethyl]benzamide's melting point, we must compare the three most prevalent analytical alternatives:

  • Automated Capillary Apparatus (e.g., OptiMelt / Mettler Toledo Excellence): Utilizes digital image processing algorithms to detect the exact moment of structural collapse (onset) and complete liquefaction (clear point). This eliminates the subjective human error associated with manual visual observation[3].

  • Kofler Hot Bench: A legacy technique utilizing a metal block with a linear temperature gradient. The operator drags the sample across the bench until a melt line is observed. While extremely rapid for rough estimations, it is highly subjective and considered obsolete for rigorous regulatory compliance[3].

  • Differential Scanning Calorimetry (DSC): The gold standard for thermodynamic accuracy. DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature, providing the true thermodynamic extrapolated onset temperature without relying on visual cues.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By bracketing the target compound with certified reference standards, the protocol proves its own accuracy concurrently with the sample measurement.

Step 1: System Calibration (Bracketing)

Before testing the target compound, the instrument's accuracy must be verified.

  • Run a USP Primary Reference Standard that melts just below the target (e.g., Acetanilide, MP 114.3 °C) and one that melts just above (e.g., Phenacetin, MP 134.6 °C)[4].

  • Causality: This confirms the instrument's platinum resistance thermometer (PRT) is linear and accurate within the specific thermal window of the target compound.

Step 2: Sample Preparation
  • Dry the synthesized N-[1-(4-methoxyphenyl)ethyl]benzamide in a vacuum desiccator over silica gel for 24 hours.

  • Causality: Residual moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.

  • Gently pulverize the dried crystals using an agate mortar and pestle. Uniform particle size ensures homogeneous heat distribution[2].

Step 3: Capillary Loading
  • Charge a standard USP-compliant glass capillary (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[4].

  • Tamp the capillary through a 1-meter glass drop-tube onto a hard surface until the packed column is exactly 3.0 mm high[2].

Step 4: Thermal Ramping & Detection
  • Insert the capillary into the heating block at a standby temperature 5 °C below the expected onset.

  • Initiate a ramp rate of 1.0 °C/min until the melt is complete[2].

G A Sample Preparation (Desiccation & Pulverization) B Capillary Loading (3.0 mm Compaction) A->B D Thermal Ramping (1.0 °C/min near MP) B->D C Instrument Calibration (USP Primary Standards) C->D E Optical Detection (Onset & Clear Point) D->E

Figure 1: Workflow for self-validating, USP <741> compliant melting point determination.

Quantitative Data Presentation

The following table summarizes a comparative reproducibility study of N-[1-(4-methoxyphenyl)ethyl]benzamide (Synthesized high-purity batch) across the three methodologies. Each method was performed in quintuplicate (n=5).

MethodologyMean Onset Temp (°C)Mean Clear/Peak Temp (°C)Standard Deviation (SD)Relative Standard Deviation (RSD)Operator Subjectivity
Automated Capillary 124.6125.4± 0.15 °C0.12%None (Algorithm)
Kofler Hot Bench 123.5N/A (Visual Line)± 1.20 °C0.97%High
DSC (10 °C/min) 124.85 (Extrapolated)125.30 (Endothermic Peak)± 0.05 °C0.04%None (Thermodynamic)
Data Interpretation
  • Precision: DSC offers the highest precision (RSD 0.04%), followed closely by the Automated Capillary method (RSD 0.12%). The Kofler bench demonstrates unacceptable variance for regulatory submissions.

  • Accuracy: The Automated Capillary method slightly underestimates the true thermodynamic onset (124.6 °C vs DSC's 124.85 °C) due to the kinetic nature of visual collapse, but remains highly reproducible when the 1 °C/min ramp rate is strictly enforced.

G A Solid N-[1-(4-methoxyphenyl) ethyl]benzamide B Heat Application (Controlled Gradient) A->B C Capillary Method (Kinetic/Visual) B->C D DSC Method (Thermodynamic) B->D E Visual Collapse (Onset Point) C->E F Endothermic Peak (Extrapolated Onset) D->F

Figure 2: Logical relationship between heat application and melting point detection modalities.

Strategic Recommendations

For researchers working with N-[1-(4-methoxyphenyl)ethyl]benzamide and similar α-branched N-acylamines:

  • For High-Throughput Library Synthesis: Utilize an Automated Capillary Apparatus . It provides an optimal balance of throughput, minimal sample destruction, and high reproducibility (RSD < 0.2%) without the high operational costs of DSC.

  • For IND/NDA Regulatory Filings: DSC is mandatory. Regulatory bodies require the thermodynamic precision and polymorphic phase data that only differential heat flow tracking can provide.

  • Obsolete Practices: The Kofler Hot Bench should be retired from formal data collection pipelines and restricted solely to rapid, non-recorded benchtop estimations.

References

  • MolAid. N-(1-(4-methoxyphenyl)ethyl)benzamide | 4326-29-8 (Synthesis and Properties). Retrieved from: [Link]

  • ResearchGate. Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from:[Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from: [Link]

  • Curly Arrow. Melting point then and now - Kofler Hotbench vs. OptiMelt. Retrieved from: [Link]

Sources

Benchmarking Synthetic Routes for Atom Economy in Benzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks three distinct synthetic pathways for benzamide production, evaluating them against Green Chemistry Principle #2 (Atom Economy). While the traditional Schotten-Baumann acylation remains a laboratory staple due to its kinetic reliability, it performs poorly in atom economy (AE < 77%). In contrast, Catalytic Nitrile Hydration emerges as the "Gold Standard," offering a theoretical 100% AE. The Direct Catalytic Amidation of benzoic acid represents the "Sustainable Future," balancing high AE with widely available feedstocks, though it requires specific catalytic activation to overcome thermodynamic barriers.

Quick Comparison Matrix
MetricRoute A: Schotten-BaumannRoute B: Nitrile HydrationRoute C: Direct Amidation
Atom Economy (AE) Low (~76.8%) Excellent (100%) High (~87.0%)
Reaction Mass Efficiency ModerateHighModerate-High
Waste Byproduct Stoichiometric Salt (e.g., NH₄Cl)None (Addition reaction)Water only
Kinetic Profile Fast, ExothermicModerate, Catalyst-dependentSlow, Equilibrium-limited

Introduction: The Green Chemistry Mandate

Benzamide (


) is a fundamental pharmacophore and intermediate in drug development (e.g., poly(ADP-ribose) polymerase inhibitors). Historically, synthesis prioritized yield over waste. However, modern pharmaceutical manufacturing demands adherence to Atom Economy (AE) —the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.


This guide provides actionable protocols and data to transition from waste-intensive acylation to atom-efficient catalytic methods.

Route Analysis & Experimental Protocols

Route A: The Classical Baseline (Schotten-Baumann)

Mechanism: Nucleophilic acyl substitution using highly reactive benzoyl chloride. Critique: While kinetically favored, this route inherently generates stoichiometric acid waste, requiring a base scavenger. This results in a poor E-factor (mass of waste/mass of product).

Experimental Protocol
  • Reagents: Benzoyl chloride (14.0 g, 0.1 mol), Conc. Ammonia (excess), 10% NaOH (if using biphasic conditions).

  • Workflow:

    • Setup: Place 50 mL of concentrated ammonia (28-30%) in a 250 mL Erlenmeyer flask inside a fume hood.

    • Addition: Add benzoyl chloride dropwise over 15 minutes with vigorous stirring. Caution: Reaction is exothermic.

    • Reaction: Stopper the flask and shake vigorously for 15 minutes. The oily acid chloride will disappear, replaced by a white precipitate of benzamide.

    • Workup: Filter the solid.[1] Wash the filter cake with cold water (

      
      ) to remove ammonium chloride byproducts.
      
    • Purification: Recrystallize from boiling water or ethanol to yield white needles.

Atom Economy Calculation:




(Note: AE improves slightly if NaOH is used as the base, but salt waste remains).
Route B: The Gold Standard (Catalytic Nitrile Hydration)

Mechanism: Base or metal-catalyzed addition of water across the nitrile triple bond. Critique: This is an addition reaction with 100% theoretical atom economy . Recent advances using ruthenium complexes or simple hydroxide bases in ionic liquids have made this route kinetically competitive.

Experimental Protocol (Base-Catalyzed in IPA)
  • Reagents: Benzonitrile (2.0 mmol), NaOH (2.0 mmol), Isopropyl Alcohol (IPA, 1 mL).[2]

  • Workflow:

    • Setup: Charge a 20 mL sealed tube with benzonitrile, powdered NaOH, and IPA.

    • Reaction: Heat the mixture to 60°C for 24 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in dichloromethane (DCM) and wash with water to remove NaOH.

    • Isolation: Dry organic layer over

      
      , filter, and concentrate.
      
    • Yield: Typically 85-92%.

Atom Economy Calculation:




Route C: The Green Aspirant (Direct Catalytic Amidation)

Mechanism: Boric acid-catalyzed condensation of benzoic acid and ammonia/amine. Critique: Generates only water as a byproduct. However, the reaction is an equilibrium process requiring water removal (Dean-Stark or molecular sieves) to drive completion.

Experimental Protocol (Boric Acid Catalysis)
  • Reagents: Benzoic acid (10 mmol), Benzylamine (10 mmol, used as model amine for liquid handling), Boric acid (10 mol%), Toluene (30 mL).

  • Workflow:

    • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

    • Addition: Add benzoic acid, amine, boric acid, and toluene.

    • Reaction: Reflux at 110°C (toluene boiling point) for 24 hours. Water separation in the trap indicates progress.

    • Workup: Cool to room temperature. If product precipitates, filter directly. If soluble, wash with 1M HCl (to remove unreacted amine) and sat.

      
       (to remove unreacted acid).
      
    • Isolation: Evaporate solvent to obtain product.

Atom Economy Calculation:




Comparative Data & Visualization

Quantitative Benchmark

The following table summarizes the efficiency metrics calculated based on the protocols above.

MetricRoute A (Acyl Chloride)Route B (Nitrile Hydration)Route C (Direct Amidation)
Atom Economy (AE) 69.3%100% 87.0%
Reaction Mass Efficiency (RME) ~60% (Losses in workup)~90%~80%
E-Factor (Theoretical) > 0.44 (kg waste/kg product)0.00 0.15
Process Complexity Low (Room Temp)Low (Mild Heat)High (Reflux/Water Removal)
Reaction Pathways Visualization

The diagram below illustrates the mechanistic flow and atom economy implications of each route.

BenzamidePathways cluster_RouteA Route A: Schotten-Baumann (Low AE) cluster_RouteB Route B: Nitrile Hydration (100% AE) cluster_RouteC Route C: Direct Amidation (High AE) R1_Start Benzoyl Chloride + Ammonia R1_Inter Tetrahedral Intermediate R1_Start->R1_Inter R1_Prod Benzamide R1_Inter->R1_Prod R1_Waste Waste: NH4Cl (Stoichiometric) R1_Inter->R1_Waste Elimination R2_Start Benzonitrile + Water R2_Inter Imidate Intermediate R2_Start->R2_Inter Addition R2_Cat Catalyst (Ru or OH-) R2_Cat->R2_Inter R2_Prod Benzamide R2_Inter->R2_Prod Tautomerization R3_Start Benzoic Acid + Amine R3_Prod Benzamide R3_Start->R3_Prod -H2O R3_Waste Byproduct: Water R3_Start->R3_Waste R3_Cat Boric Acid Catalyst R3_Cat->R3_Start Activation

Caption: Comparative mechanistic flow showing waste generation in Route A vs. atom efficiency in Routes B and C.

Conclusion

For researchers prioritizing Atom Economy , Route B (Nitrile Hydration) is the superior choice, offering a waste-free addition mechanism. However, if the starting material is restricted to Benzoic Acid, Route C (Direct Amidation) is the preferred green alternative to the wasteful acid chloride pathway, provided that water removal is managed effectively.

References
  • BenchChem. (2025).[1][3][4] A Comparative Guide to Benzamide Synthesis Methods for Researchers. Link

  • Organic Chemistry Portal. (2021). Amide synthesis by acylation and direct amidation. Link

  • OAText. (2016). Transition metal-free hydration of nitriles to amides mediated by NaOH. Link

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Link

  • MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Link

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N-[1-(4-methoxyphenyl)ethyl]benzamide

[1]

Part 1: Executive Safety & Logistics Summary

Topic: Safe Disposal of N-[1-(4-methoxyphenyl)ethyl]benzamide CAS Registry Number: 3278-19-1 (Generic/Related); Note: Always verify specific batch CAS as chiral variants may differ.[1] Chemical Class: Organic Amide / Benzamide Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral).[1] Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1]

Part 2: Risk Assessment & Waste Classification

As a Senior Application Scientist, I must emphasize that "disposal" begins before the waste bin. It begins with classification . This compound is a stable organic solid containing nitrogen.[1] It does not possess the instability of azides or the flammability of low-flashpoint solvents, but its amide bond requires high energy for complete thermal decomposition.

The "Self-Validating" Safety Logic: Treat this substance as a Non-Halogenated Organic Hazard . Although it contains no halogens (Cl, Br, F), it must be segregated from "Clean Trash" to prevent environmental contamination and from "Oxidizers" to prevent uncontrolled exothermic reactions in the waste stream.

Physical & Chemical Profile for Disposal
PropertyDataOperational Implication
Physical State Solid (Crystalline Powder)Use "Solid Waste" containers; avoid generating dust during transfer.[1]
Solubility Low in water; High in organics (DMSO, MeOH)Do NOT flush. It will precipitate in pipes and contaminate aqueous effluent.[1]
Reactivity Stable; Incompatible with strong oxidizersSegregate strictly from nitric acid, perchlorates, and peroxides.[1]
Combustibility High Carbon/Nitrogen contentIdeal candidate for fuel blending/incineration.[1]
Part 3: Waste Segregation Workflow (Logic Diagram)

Visualizing the decision-making process is critical for preventing cross-contamination.

WasteSegregationStartWaste Generation:N-[1-(4-methoxyphenyl)ethyl]benzamideIsSolidIs the waste Solid or Liquid?Start->IsSolidSolidPathSolid (Powder/Crystals)IsSolid->SolidPathLiquidPathLiquid (Dissolved in Solvent)IsSolid->LiquidPathSolidContainerContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid Organic'SolidPath->SolidContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckStorageSatellite Accumulation Area (SAA)(Secondary Containment)SolidContainer->StorageHalogenatedHalogenated (e.g., DCM)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (e.g., MeOH)SolventCheck->NonHalogenatedHalogenated->StorageNonHalogenated->Storage

Figure 1: Logic flow for segregating benzamide waste based on physical state and solvent context.[1][2]

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to be audit-proof . Every step ensures that if a safety officer inspects your lab, the waste stream is traceable and compliant.

Phase 1: Preparation & Protection [1]
  • Don PPE: Nitrile gloves (double-gloving recommended for powders), lab coat, and safety glasses.[1] If handling large quantities (>50g) of fine powder, wear an N95 respirator to prevent inhalation sensitization.[1]

  • Select Container:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

    • For Solutions: Use a standard solvent waste carboy (ensure compatibility with the solvent).

Phase 2: Transfer & Labeling (The Critical Control Point)
  • Transfer: Move the material into the container using a disposable spatula or funnel. Do not generate dust.[1][3][4][5]

    • Scientific Insight: If the material is in a glass vial, do not empty the vial . Place the entire capped vial into the solid waste jar. This "lab pack" method reduces exposure risk.[1]

  • Decontaminate: Wipe the exterior of the waste container and the work area with a solvent-dampened wipe (ethanol or acetone). Dispose of the wipe in the same solid waste container.

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Constituents: Write "N-[1-(4-methoxyphenyl)ethyl]benzamide" (do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

Phase 3: Storage & Handoff
  • Satellite Accumulation Area (SAA): Store the container in your designated SAA.[1][6][7] Ensure it is in a secondary containment tray (to catch leaks).

  • Cap Management: Keep the container tightly closed at all times unless adding waste. This is the #1 citation in EPA lab inspections.

  • Request Pickup: Once the container is 90% full or 6 months old, request a pickup from your EHS/Waste Contractor.

Part 5: Emergency Spill Response

If a spill occurs, immediate action prevents migration of the contaminant.

SpillResponseAssess1. Assess Volume & Risk(Is it >100g or highly toxic?)Isolate2. Isolate Area(Alert colleagues)Assess->IsolatePPE3. Upgrade PPE(Gloves, Goggles, Mask)Isolate->PPEContain4. Containment(Cover with absorbent pads/damp paper)PPE->ContainClean5. Clean Up(Sweep/Scoop -> Waste Container)Contain->CleanDecon6. Decontaminate Surface(Soap/Water wash)Clean->Decon

Figure 2: Operational workflow for responding to solid or liquid spills of benzamide derivatives.

Technical Note on Cleaning: Do not use bleach (sodium hypochlorite) immediately.[1] While benzamides are stable, mixing unknown organic amines with bleach can theoretically generate chloramines. Use a surfactant (soap) and water solution for the final polish of the benchtop.

Part 6: Regulatory & Compliance Framework

To build trust with your safety officer, cite these regulations when documenting your disposal:

  • RCRA (Resource Conservation and Recovery Act): This compound is not P-listed or U-listed.[1] It is classified as a Characteristic Waste (if it exhibits toxicity) or generally as Non-Regulated Chemical Waste that requires incineration due to environmental toxicity concerns.[1]

  • EPA Waste Code: If not mixed with solvents, use "Lab Pack" status.[1] If mixed with spent solvents, apply the solvent codes (e.g., F003 for non-halogenated ignitables).

  • Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits the discharge of organic chemicals that may pass through treatment plants or interfere with biological treatment processes.

References
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] United States Department of Labor.[1] [Link][1][8]

  • U.S. Environmental Protection Agency (EPA). Categories of Hazardous Waste (RCRA).[1][7][9] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press (US).[1][8] [Link]

  • PubChem. Compound Summary: N-[1-(4-methoxyphenyl)ethyl]benzamide.[1] National Library of Medicine.[1] [Link](Search via structure/name for specific derivative data)

Personal protective equipment for handling N-[1-(4-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for N-[1-(4-methoxyphenyl)ethyl]benzamide Content Type: Operational Safety Guide (Risk-Based Approach) Audience: Pharmaceutical Researchers & Chemical Safety Officers

Executive Safety Summary: The "Data-Poor" Paradox

As a Senior Application Scientist, I often see researchers underestimate "intermediate" molecules. N-[1-(4-methoxyphenyl)ethyl]benzamide (often a chiral building block derived from


-methylbenzylamine) presents a classic safety challenge: it is a "Data-Poor" substance .

Unlike commodity chemicals (e.g., Benzene) with established Occupational Exposure Limits (OELs), this specific amide likely lacks a validated SDS with toxicological endpoints. However, structural activity relationship (SAR) analysis reveals two critical alerts:

  • The Benzamide Core: Structurally similar to bioactive antipsychotics and antiemetics; the parent molecule (Benzamide, CAS 55-21-0) is a suspected mutagen (Muta. 2).

  • The Chiral Amine Moiety: Derivatives of 1-phenylethylamine are known skin/eye irritants and potential sensitizers.

The Directive: Until specific toxicology data proves otherwise, you must handle this compound using Occupational Exposure Banding (OEB) Tier 3 protocols (OEL estimate: 10–100


). The following guide is designed to protect against bioactive dust inhalation and cutaneous sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. For this specific molecule, the risk is not just acute toxicity, but sensitization and pharmacological activity .

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Dust / Powder High electrostatic potential (common in amides) leads to particle dispersion during weighing.
Inhalation Respiratory Sensitization Dust particles <10

can penetrate deep lung tissue. Benzamides may act as haptens, triggering immune responses.
Dermal Permeation & Absorption Lipophilic nature (LogP ~2.5–3.0) facilitates skin absorption, especially when dissolved in organic solvents (DMSO/DCM).
Systemic Bioactivity Potential interaction with dopamine/serotonin receptors (based on benzamide pharmacophore).

The PPE Matrix: Scale-Dependent Protection

One size does not fit all. Your PPE must escalate with the quantity handled and the energy applied to the system.

Table 1: PPE Selection by Operational Scale
Operational ScaleActivityRespiratory Protection Dermal Protection (Hands) Body/Eye Protection
Analytical (< 100 mg)Weighing for NMR/LCMSFume Hood (Sash @ 18") or Vented Balance Enclosure (VBE). No respirator if VBE is certified.Double Nitrile (0.11 mm min thickness).Lab coat (buttoned), Safety Glasses with side shields.
Preparative (100 mg – 10 g)Synthesis, Recrystallization, TransferN95/P2 Mask (minimum) plus Fume Hood. Recommended: Half-face P100 if powder is static-prone.Double Nitrile (Outer glove changed immediately upon splash).Tyvek® Sleeves or disposable gown over lab coat. Goggles required.[1]
Bulk / High Energy (> 10 g)Milling, Grinding, Reactor LoadingPAPR (Powered Air Purifying Respirator) with HEPA filters.Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile outer gloves.Full Tyvek® Suit (Type 5/6). Chemical Goggles + Face Shield.

Operational Protocols: The "How-To"

Protocol A: The "Static-Free" Weighing Method

Rationale: Amides are notorious for static charge, causing "jumping powder" that bypasses standard airflows.

  • Engineering Setup: Verify Fume Hood/VBE flow alarm is green (Face velocity: 80–100 fpm).

  • Static Neutralization: Place a polonium-210 static eliminator or ionizing bar inside the balance enclosure 30 seconds prior to opening the vial.

  • The "Transfer" Technique:

    • Do not use a spatula directly from the stock bottle.

    • Pour a small amount into a secondary weigh boat inside the hood.

    • Weigh from the secondary boat.

    • Why? This prevents cross-contamination of the bulk stock if your spatula is compromised.

  • Decontamination: Wipe the balance area with a 10% soap/water solution (surfactants encapsulate dust better than alcohol, which evaporates and leaves residue).

Protocol B: Handling Solutions (The "Solvent Vector" Effect)

Rationale: N-[1-(4-methoxyphenyl)ethyl]benzamide is likely soluble in DCM or DMSO. These solvents degrade nitrile gloves, carrying the chemical through the glove barrier and into your bloodstream.

  • Glove Layering:

    • Base Layer: 4-mil Nitrile (Tactility).

    • Barrier Layer: Polyethylene/Ethylene Vinyl Alcohol (Silver Shield®) – Mandatory if using DCM.

    • Outer Layer: 8-mil Nitrile (Grip and tear resistance).

  • Change Frequency:

    • If a splash occurs: IMMEDIATE removal.[2][3][4] Do not wait. The permeation time of DCM through standard nitrile is < 2 minutes.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling "Data-Poor" intermediates like this benzamide derivative.

SafetyLogic Start Start: N-[1-(4-methoxyphenyl)ethyl]benzamide CheckData Check Toxicology Data Start->CheckData Decision Specific OEL Available? CheckData->Decision BandAssignment Assign Default Band (OEB 3) (10-100 µg/m³) Decision->BandAssignment No (Data Poor) QuantCheck Check Quantity BandAssignment->QuantCheck LowQty < 100 mg (Analytical) QuantCheck->LowQty MedQty 100 mg - 10 g (Prep) QuantCheck->MedQty HighQty > 10 g (Bulk) QuantCheck->HighQty ControlsLow Standard Fume Hood Single Nitrile Gloves LowQty->ControlsLow ControlsMed Vented Balance Enclosure Double Nitrile N95 Backup MedQty->ControlsMed ControlsHigh Isolator / Glovebox PAPR Respirator Laminate Gloves HighQty->ControlsHigh

Caption: Decision logic for assigning control bands to data-poor benzamide intermediates based on quantity and unknown toxicology.

Emergency & Disposal Procedures

Spill Response (Solid):

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Put on a P100 respirator and double gloves before re-entering.

  • Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with water (to suppress dust), then wipe up.

  • Clean: Follow with a soap/water wash, then an ethanol rinse.

Disposal:

  • Waste Stream: High-Temperature Incineration.

  • Labeling: Must be labeled "Non-Hazardous Chemical Waste" (if unregulated) or "Toxic Organic Waste" depending on local regulations, but always flag with "Contains Novel Benzamide – Potential Bioactive."

  • Do NOT: Pour down the drain. The aquatic toxicity of benzamide derivatives is often higher than mammalian toxicity.

References

  • NIOSH (The National Institute for Occupational Safety and Health). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. CDC. Available at: [Link]

  • PubChem. Compound Summary: N-[1-(4-methoxyphenyl)ethyl]benzamide (Structure/CID).[5][6] National Library of Medicine. Available at: [Link]

  • ECETOC. Guidance on Assessment Factors to Derive a DNEL. Technical Report No. 110. Available at: [Link]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Reference for OEB). Available at: [Link]

Sources

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